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  • Product: 3-benzyl-3H-imidazo[4,5-b]pyridine
  • CAS: 61532-32-9

Core Science & Biosynthesis

Foundational

3-benzyl-3H-imidazo[4,5-b]pyridine mechanism of action

An In-Depth Technical Guide on the Multifaceted Mechanisms of Action of 3-Benzyl-3H-Imidazo[4,5-b]pyridine Derivatives Introduction The 3-benzyl-3H-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic structure i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Multifaceted Mechanisms of Action of 3-Benzyl-3H-Imidazo[4,5-b]pyridine Derivatives

Introduction

The 3-benzyl-3H-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a structural resemblance to endogenous purines.[1] This core moiety has proven to be a versatile template for the design of a plethora of bioactive molecules with diverse therapeutic potential. The benzyl group at the 3-position of the imidazole ring, in conjunction with various substituents at other positions, profoundly influences the pharmacological profile of these compounds, enabling them to interact with a wide array of biological targets. This guide provides an in-depth exploration of the primary mechanisms of action elucidated for various derivatives of the 3-benzyl-3H-imidazo[4,5-b]pyridine scaffold, offering insights for researchers, scientists, and drug development professionals.

The 3-Benzyl-3H-Imidazo[4,5-b]pyridine Scaffold: A Platform for Targeted Therapies

The true strength of the 3-benzyl-3H-imidazo[4,5-b]pyridine core lies in its adaptability. By strategically modifying the substituents on the pyridine and imidazole rings, medicinal chemists can fine-tune the electronic and steric properties of the molecule to achieve high affinity and selectivity for specific biological targets. This has led to the development of potent inhibitors for- a range of enzyme families and other biological molecules, each with a distinct mechanism of action. This guide will delve into the most well-characterized of these mechanisms.

Inhibition of Protein Kinases: A Dominant Mechanism

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The 3-benzyl-3H-imidazo[4,5-b]pyridine scaffold has been extensively utilized to develop inhibitors for several key kinase families.

1.1. Aurora Kinase Inhibition

Target Overview: Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for the regulation of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.

Mechanism of Inhibition: Derivatives of 3-benzyl-3H-imidazo[4,5-b]pyridine have been identified as potent inhibitors of Aurora kinases.[2][3] These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its substrates.

Structural Insights: Co-crystallization studies of imidazo[4,5-b]pyridine derivatives with Aurora-A have provided a clear understanding of their binding mode.[2][4] For instance, the imidazo[4,5-b]pyridine core often forms key hydrogen bonds with the hinge region of the kinase, a critical interaction for ATP-competitive inhibitors. The substituents on the scaffold, including the 3-benzyl group, can then be oriented to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.[5]

Experimental Protocol: In Vitro Aurora Kinase Inhibition Assay

This protocol describes a common method to determine the in vitro potency of a 3-benzyl-3H-imidazo[4,5-b]pyridine derivative against an Aurora kinase.

Principle: The assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity. A decrease in ADP production in the presence of the test compound indicates inhibition. The ADP-Glo™ Kinase Assay is a widely used commercial kit for this purpose.[6]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare serial dilutions of the test compound in kinase buffer.

    • Prepare a solution of recombinant Aurora kinase in kinase buffer.

    • Prepare a solution of a suitable substrate (e.g., a peptide substrate) and ATP in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound dilutions.

    • Add the Aurora kinase solution to each well.

    • Incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate/ATP solution.

    • Incubate for a specific time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality and Self-Validation:

  • Rationale for Controls: Including a positive control (a known Aurora kinase inhibitor) and a negative control (DMSO vehicle) is crucial for validating the assay performance.

  • ATP Concentration: The concentration of ATP used should be close to its Michaelis-Menten constant (Km) for the kinase to ensure that the assay is sensitive to competitive inhibitors.

  • Enzyme Concentration and Linearity: The enzyme concentration and reaction time should be optimized to ensure the reaction is in the linear range, meaning that the product formation is proportional to time and enzyme concentration.

1.2. Bruton's Tyrosine Kinase (BTK) Inhibition

Target Overview: Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[7][8] It plays a crucial role in B-cell proliferation, differentiation, and survival, making it a validated therapeutic target for B-cell malignancies and autoimmune diseases.[8][9]

Mechanism of Inhibition: Certain 3-benzyl-3H-imidazo[4,5-b]pyridine derivatives have been developed as noncovalent, reversible inhibitors of BTK.[10][11] These inhibitors bind to the active site of BTK, preventing its activation and downstream signaling.

Structural Insights: Molecular docking studies have provided insights into the binding mode of these inhibitors.[10] Key interactions often involve hydrogen bonding with residues in the hinge region of the kinase domain. The various substituents on the imidazo[4,5-b]pyridine scaffold can be designed to form additional interactions with specific residues, thereby improving potency and selectivity.

1.3. Cyclin-Dependent Kinase 9 (CDK9) Inhibition

Target Overview: Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation.[12] It is a component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA polymerase II, leading to productive transcription.[13] In many cancers, there is a high dependency on the transcription of anti-apoptotic proteins, making CDK9 an attractive therapeutic target.

Mechanism of Inhibition: Several 3-benzyl-3H-imidazo[4,5-b]pyridine derivatives have shown potent inhibitory activity against CDK9.[14] By inhibiting CDK9, these compounds can downregulate the expression of key survival proteins in cancer cells, leading to apoptosis.

Structural Insights: Molecular docking studies suggest that these compounds bind to the ATP-binding pocket of CDK9, forming hydrogen bonds with the hinge region.[14] The benzyl group and other substituents can occupy hydrophobic regions of the active site, contributing to the binding affinity.

Allosteric Inhibition of AKT

Target Overview: The AKT (also known as protein kinase B) family of serine/threonine kinases are central nodes in signaling pathways that regulate cell growth, proliferation, survival, and metabolism. Hyperactivation of the AKT pathway is a common event in human cancers.

Mechanism of Inhibition: A notable derivative, ARQ 092 (miransertib), which contains a substituted 3-phenyl-3H-imidazo[4,5-b]pyridine core, functions as a potent and selective allosteric inhibitor of AKT.[15][16][17] Unlike ATP-competitive inhibitors, allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that inactivates the enzyme.

Structural Insights: A co-crystal structure of ARQ 092 bound to full-length AKT1 has confirmed its allosteric mode of inhibition.[16][17] The compound binds to a pocket at the interface of the kinase and pleckstrin homology (PH) domains, stabilizing an inactive conformation of the kinase. This mechanism of action can offer advantages in terms of selectivity over other kinases.

Anti-inflammatory Activity via COX Inhibition

Target Overview: Cyclooxygenase (COX) enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes.

Mechanism of Inhibition: Diaryl-substituted 3H-imidazo[4,5-b]pyridine derivatives have been investigated as potential anti-inflammatory agents and have shown to inhibit both COX-1 and COX-2.[18] Some derivatives have demonstrated selectivity for COX-2, which is desirable as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Structural Insights: Molecular docking studies have been used to predict the binding mode of these compounds within the active site of COX enzymes.[18] The diaryl pharmacophore is a common feature of many selective COX-2 inhibitors, and the imidazo[4,5-b]pyridine scaffold serves as a template to orient these aryl groups in a conformation that is favorable for binding to the larger active site of COX-2 compared to COX-1.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a method for assessing the in vitro inhibitory activity of a 3-benzyl-3H-imidazo[4,5-b]pyridine derivative against COX-1 and COX-2.

Principle: The assay measures the peroxidase activity of the COX enzyme. In the presence of a suitable substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), the peroxidase component of COX catalyzes a reaction that produces a colored product, which can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare solutions of purified COX-1 and COX-2 enzymes.

    • Prepare a solution of arachidonic acid (the substrate for the cyclooxygenase reaction) and TMPD.

  • Enzymatic Reaction:

    • In a 96-well plate, add the test compound dilutions.

    • Add the COX enzyme solution to each well.

    • Pre-incubate for a short period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the arachidonic acid and TMPD solution.

  • Detection:

    • Monitor the change in absorbance at a specific wavelength (e.g., 595 nm) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each compound concentration.

    • Determine the percentage of inhibition relative to a DMSO control.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for both COX-1 and COX-2.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Causality and Self-Validation:

  • Reference Compounds: Including a non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as controls is essential for validating the assay's ability to distinguish between different inhibition profiles.

  • Substrate Concentrations: The concentrations of arachidonic acid and TMPD should be optimized to ensure robust signal generation and sensitivity to inhibition.

  • Enzyme Purity: The use of highly purified enzyme preparations is critical for obtaining accurate and reproducible results.

Interaction with Nucleic Acids

Target Overview: DNA and RNA are the blueprints and messengers of genetic information, respectively. Small molecules that can bind to and modulate the function of nucleic acids have therapeutic potential as anticancer and antiviral agents.

Mechanism of Interaction: Some tetracyclic derivatives of imidazo[4,5-b]pyridine have been shown to interact with DNA and RNA.[19] The proposed mechanism of interaction is through non-covalent binding, such as intercalation between base pairs or binding to the minor groove.[20][21] Such interactions can interfere with DNA replication and transcription, leading to cell death.

Experimental Protocol: Studying DNA Binding by UV-Visible Spectroscopy

This protocol describes a basic method to investigate the interaction of a 3-benzyl-3H-imidazo[4,5-b]pyridine derivative with DNA.

Principle: The binding of a small molecule to DNA can cause changes in the UV-Visible absorption spectrum of the molecule.[22][23] These changes can be monitored to determine the binding affinity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable buffer (e.g., Tris-HCl).

    • Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer.

    • Determine the concentration of the ctDNA solution spectrophotometrically.

  • Spectroscopic Titration:

    • Record the UV-Visible absorption spectrum of the test compound in the absence of DNA.

    • Titrate the compound solution with increasing concentrations of ctDNA.

    • Record the absorption spectrum after each addition of DNA.

  • Data Analysis:

    • Analyze the changes in the absorption spectrum (e.g., hypochromism, hyperchromism, or a shift in the maximum absorption wavelength) as a function of DNA concentration.

    • Use appropriate binding models (e.g., the Scatchard equation) to calculate the binding constant (Kb).

Causality and Self-Validation:

  • Control Spectra: Recording the spectrum of DNA alone at the highest concentration used is important to correct for any background absorbance.

  • Known DNA Binders: Using a known DNA intercalator (e.g., ethidium bromide) or a minor groove binder (e.g., Hoechst 33258) as a positive control can help to validate the experimental setup and provide a basis for comparison.[23]

  • Complementary Techniques: The results from UV-Visible spectroscopy should ideally be confirmed by other biophysical techniques such as fluorescence spectroscopy, circular dichroism, or isothermal titration calorimetry to provide a more complete picture of the binding interaction.[24]

Visualizing the Mechanisms

Signaling Pathway: Kinase Inhibition

Kinase_Inhibition cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Activates Kinase_Target Target Kinase (e.g., Aurora, BTK, CDK9) Receptor->Kinase_Target Activates Substrate_P Phosphorylated Substrate Kinase_Target->Substrate_P Phosphorylates Cell_Cycle_Progression Cell Cycle Progression Substrate_P->Cell_Cycle_Progression Proliferation Proliferation Substrate_P->Proliferation Survival Survival Substrate_P->Survival Imidazo_Pyridine 3-Benzyl-3H-imidazo[4,5-b]pyridine Derivative Imidazo_Pyridine->Kinase_Target Inhibits

Caption: Inhibition of a target kinase by a 3-benzyl-3H-imidazo[4,5-b]pyridine derivative, blocking downstream signaling.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start: Prepare Reagents Compound_Dilution 1. Prepare serial dilutions of test compound Start->Compound_Dilution Reaction_Setup 2. Add compound, kinase, and substrate/ATP to well Compound_Dilution->Reaction_Setup Incubation 3. Incubate to allow kinase reaction Reaction_Setup->Incubation Detection 4. Add detection reagent (e.g., ADP-Glo) Incubation->Detection Measurement 5. Measure luminescence Detection->Measurement Analysis 6. Calculate % inhibition and determine IC50 Measurement->Analysis End End: Potency Determined Analysis->End

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

Conclusion

The 3-benzyl-3H-imidazo[4,5-b]pyridine scaffold represents a highly successful platform in modern medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities. The mechanisms of action are varied, ranging from the competitive inhibition of various protein kinases to the allosteric modulation of key signaling proteins and interaction with nucleic acids. This guide has provided an overview of these mechanisms, supported by experimental protocols and conceptual diagrams, to aid researchers in the continued exploration and development of this important class of molecules. A thorough understanding of the specific molecular interactions that drive the activity of these compounds is paramount for the design of next-generation therapeutics with improved potency, selectivity, and safety profiles.

References

  • Williams, M. C., & Vladescu, I. (2007). Researchers demonstrate novel method for studying the DNA binding of small molecules. Nature Methods. Available at: [Link]

  • ScienceDaily. (2007). Researchers Demonstrate Novel Method For Studying The DNA Binding Of Small Molecules. ScienceDaily. Available at: [Link]

  • Yu, Y., et al. (2016). Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Yu, Y., et al. (2016). Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. PubMed. Available at: [Link]

  • Yu, Y., et al. (2016). (PDF) Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3 H -imidazo[4,5- b ]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. ResearchGate. Available at: [Link]

  • Kellett, A., et al. (2021). Recent progress in probing small molecule interactions with DNA. PMC. Available at: [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC. Available at: [Link]

  • Knippschild, U., et al. (2016). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Available at: [Link]

  • Yu, Y., et al. (2016). Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Ghasemi, Z., & Shiri, F. (2022). Design, synthesis, molecular modeling and DNA-binding studies of new barbituric acid derivatives. PMC. Available at: [Link]

  • Kim, Y., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed. Available at: [Link]

  • Bavetsias, V., et al. (2016). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. PMC. Available at: [Link]

  • Singh, S., et al. (2022). Fragment-Based Design of Small Molecules to Study DNA Minor Groove Recognition. The Journal of Physical Chemistry B. Available at: [Link]

  • Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. PubMed. Available at: [Link]

  • Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry. Available at: [Link]

  • Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. ACS Publications. Available at: [Link]

  • Asghar, U., et al. (2016). Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry. Available at: [Link]

  • Firoozpour, L., et al. (2018). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Bentham Science Publishers. Available at: [Link]

  • Kamal, A., et al. (2017). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PMC. Available at: [Link]

  • Al-Rashood, S. T., et al. (2023). New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. MDPI. Available at: [Link]

  • Ghorab, M. M., et al. (2015). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. MDPI. Available at: [Link]

  • Firoozpour, L., et al. (2020). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. ResearchGate. Available at: [Link]

  • Berdini, V., et al. (2012). Optimization of Imidazo[4,5‐b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora. ElectronicsAndBooks. Available at: [Link]

  • Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. Available at: [Link]

  • El-Badry, O. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed. Available at: [Link]

  • Dal-Bo, A., et al. (2021). The Development of BTK Inhibitors: A Five-Year Update. MDPI. Available at: [Link]

  • Kim, Y., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. ResearchGate. Available at: [Link]

  • De-Santis, R., et al. (2021). Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity. PMC. Available at: [Link]

  • Al-Ghorbani, M., et al. (2025). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: Design, synthesis and biological evaluation. ResearchGate. Available at: [Link]

  • Serafini, M., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. PMC. Available at: [Link]

  • Napiórkowska, A., et al. (2021). Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. PMC. Available at: [Link]

  • Li, L., et al. (2025). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Publishing. Available at: [Link]

Sources

Exploratory

3-Benzyl-3H-Imidazo[4,5-b]pyridine as a Privileged Kinase Inhibitor Scaffold: Mechanistic Insights, Structural Optimization, and Protocol Standardization

Executive Summary The dysregulation of protein kinase activity is a fundamental driver of oncogenesis, making the kinome a premier target for therapeutic intervention. Within medicinal chemistry, the imidazo[4,5-b]pyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The dysregulation of protein kinase activity is a fundamental driver of oncogenesis, making the kinome a premier target for therapeutic intervention. Within medicinal chemistry, the imidazo[4,5-b]pyridine scaffold has emerged as a highly privileged, purine-bioisosteric core capable of anchoring into the ATP-binding cleft of diverse kinases[1],[2]. By introducing a 3-benzyl substituent, researchers can restrict the rotational freedom of the molecule, driving favorable lipophilic interactions deep within the kinase gatekeeper pocket.

This technical guide dissects the structural causality, structure-activity relationships (SAR), and self-validating experimental workflows required to synthesize and evaluate 3-benzyl-3H-imidazo[4,5-b]pyridine derivatives as potent kinase inhibitors.

Mechanistic Rationale: The Purine Bioisostere Paradigm

The design of ATP-competitive kinase inhibitors relies heavily on mimicking the hydrogen-bonding network of the adenine ring of ATP. The imidazo[4,5-b]pyridine core achieves this through a highly efficient bidentate interaction with the kinase hinge region[3].

Causality of the 3-Benzyl Substitution: While the core heterocycle anchors the molecule, the solvent-accessible and hydrophobic regions of the kinase dictate target selectivity. The addition of a 3-benzyl group serves two critical mechanical functions:

  • Conformational Restriction: It reduces the entropic penalty upon binding by locking the molecule into a trajectory that favors the hydrophobic pocket[3].

  • Gatekeeper Engagement: The benzyl aromatic ring engages in π−σ or lipophilic interactions with gatekeeper residues (e.g., Leucine in Anaplastic Lymphoma Kinase, ALK), dramatically increasing binding affinity and residence time[3].

BindingModel ATP_Pocket ATP Hinge Region Forms bidentate H-bonds Scaffold Imidazo[4,5-b]pyridine Core Purine Bioisostere Scaffold->ATP_Pocket N4 / N3 H-bonding Benzyl 3-Benzyl Substituent Restricts Rotational Freedom Scaffold->Benzyl Covalent Linkage Gatekeeper Hydrophobic Pocket Gatekeeper Residue Interaction Benzyl->Gatekeeper Lipophilic Contact

Structural causality of 3-benzyl-3H-imidazo[4,5-b]pyridine binding within the kinase active site.

Structure-Activity Relationship (SAR) Profiling Across the Kinome

The versatility of the imidazo[4,5-b]pyridine scaffold allows it to be tuned for specific kinase targets through peripheral substitutions.

Aurora Kinases (Aurora-A, -B, -C)

Aurora kinases are critical regulators of mitosis. Derivatization at the C7 position of the imidazo[4,5-b]pyridine core has yielded highly selective inhibitors. For instance, the incorporation of a 1-benzylpiperazinyl motif led to the discovery of CCT137690, a highly orally bioavailable pan-Aurora inhibitor[4]. Furthermore, computational modeling reveals that the T217 residue in Aurora-A acts as a selectivity filter; mutations at this site (e.g., T217E) significantly abrogate the binding of specific imidazo[4,5-b]pyridine derivatives, proving the precise spatial requirements of the scaffold[5].

B-Raf Kinase (V600E Mutant)

The V600E mutation in B-Raf locks the kinase in a hyperactive state, driving melanoma progression. Imidazo[4,5-b]pyridine-2(3H)-one derivatives have been optimized to bind B-Raf in the unique "DFG-in, α C-helix out" conformation[6]. This specific binding mode is causally linked to high kinase selectivity, preventing off-target toxicities commonly associated with Type I inhibitors.

Anaplastic Lymphoma Kinase (ALK)

By rationally designing a 7-amino-6-chloro-3H-imidazo[4,5-b]pyridine scaffold from a diaminopyrimidine precursor, researchers successfully maintained key binding trajectories while displacing a pyrimidine nitrogen. This structural hop reduced rotational freedom and optimized the lipophilic interaction with the ALK gatekeeper residue, yielding potent, orally bioavailable ALK inhibitors[3].

Quantitative Target Affinity

To contextualize the potency of this scaffold, the following table summarizes the in vitro inhibitory activity ( IC50​ ) of optimized imidazo[4,5-b]pyridine derivatives against key kinome targets.

Target KinaseScaffold Variant / Derivative IC50​ (nM)Cellular Efficacy & Pharmacological Notes
Aurora-A CCT137690 (1-benzylpiperazinyl derivative)15 nMInhibits SW620 xenograft growth; highly orally bioavailable[4].
Aurora-B CCT137690 (1-benzylpiperazinyl derivative)25 nMInduces robust histone H3 phosphorylation blockade in vitro[4].
B-Raf (V600E) 1H-imidazo[4,5-b]pyridine-2(3H)-one1 nMSub-nanomolar potency; binds in DFG-in, α C-helix out state[6].
ALK 7-amino-6-chloro-imidazo[4,5-b]pyridine< 10 nMFavorable lipophilic gatekeeper (Leucine) interaction[3].
TrkA Disubstituted imidazo[4,5-b]pyridine< 100 nM10-fold enhanced potency in cellular assays; high clearance[7].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the synthesis and biological evaluation of these scaffolds must rely on self-validating protocols. Below are the standardized methodologies for scaffold generation and high-throughput screening.

Protocol 1: Synthesis of the 3-Benzyl-3H-imidazo[4,5-b]pyridine Core

This one-pot reduction-cyclization protocol utilizes N-benzyl-3-nitropyridin-2-amine as the starting material[8].

Step-by-Step Methodology:

  • Catalytic Hydrogenation: Dissolve N-benzyl-3-nitropyridin-2-amine (1.0 eq) in anhydrous THF/MeOH. Add 10% Pt/C catalyst.

    • Causality: Pt/C is specifically chosen over Pd/C to mitigate the risk of unwanted debenzylation that frequently occurs with palladium under H2​ atmospheres.

  • Reduction: Stir under a hydrogen atmosphere (balloon) at 25°C for 3 hours. Filter the catalyst through a Celite pad and evaporate the solvent to yield the intermediate diamine.

  • Cyclization: To the crude diamine, add formic acid (excess, ~18 eq) and trimethoxymethane (trimethyl orthoformate, ~10 eq). Heat the mixture to 100°C for 1 hour.

    • Causality: Trimethoxymethane acts as a highly efficient one-carbon electrophile and dehydrating agent. It drives the rapid closure of the imidazole ring without requiring harsh, high-temperature mineral acids that could degrade the heterocyclic core.

  • Workup & Purification: Evaporate volatiles, neutralize with saturated NaHCO3​ , and extract with EtOAc. Purify via silica gel flash chromatography (Hexane/EtOAc gradient) to yield the pure 3-benzyl-3H-imidazo[4,5-b]pyridine as a colorless oil[8].

  • Validation: Confirm structure via 1H NMR (300 MHz, CDCl3​ ): δ 8.45 (dd), 8.10 (dd), 8.06 (s), 7.40–7.24 (m, 5H, benzyl), 5.50 (s, 2H, CH2​ )[8].

Protocol 2: Orthogonal Validation via TR-FRET Kinase Assay

To quantify the IC50​ of the synthesized inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. This system is designed to be self-validating through rigorous statistical quality control.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA). Add 2 mM DTT and 0.01% BSA.

    • Causality: DTT prevents the oxidation of critical cysteine residues in the kinase active site, while BSA prevents non-specific adsorption of the highly lipophilic imidazo[4,5-b]pyridine compounds to the microplate walls.

  • Compound Titration: Dispense compounds in a 10-point, 3-fold dilution series in DMSO.

  • Incubation: Combine the kinase (e.g., Aurora-A), the fluorescently labeled substrate, and the inhibitor in a 384-well plate. Initiate the reaction by adding ATP at its predetermined Km​ concentration. Incubate for 1 hour at room temperature.

  • Self-Validation Controls:

    • Positive Control: 10 μ M Staurosporine (defines 100% kinase inhibition).

    • Negative Control: 1% DMSO vehicle (defines 0% inhibition).

  • Readout & QC: Add the Europium-labeled anti-phospho antibody. Read the plate at 665 nm (FRET signal) and 615 nm (Europium reference).

The Self-Validating Metric (Z'-Factor): Before any IC50​ data is accepted, the assay's robustness must be mathematically validated using the Z'-factor equation:

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

If Z′<0.5 , the assay is deemed invalid due to high variance or low signal window, and the data is discarded. This ensures absolute trustworthiness of the reported affinities.

FRET_Assay Prep Reagent Prep (Enzyme, Substrate, ATP) Incubate Compound Incubation (Include Staurosporine Control) Prep->Incubate Addition Read TR-FRET Readout (665nm / 615nm) Incubate->Read 1h at RT QC Quality Control (Z'-Factor > 0.5) Read->QC Data Export Fail Assay Rejection (Recalibrate) QC->Fail If Z' < 0.5

Self-validating TR-FRET workflow ensuring robust quantification of kinase inhibition.

Conclusion

The 3-benzyl-3H-imidazo[4,5-b]pyridine scaffold represents a masterclass in rational drug design. By leveraging purine bioisosterism and strategically restricting molecular conformation via the 3-benzyl moiety, medicinal chemists can achieve sub-nanomolar potency and high selectivity against critical oncogenic drivers like Aurora-A, B-Raf, and ALK. When coupled with self-validating synthetic and biochemical workflows, this core structure provides a highly reliable foundation for the next generation of targeted kinase therapeutics.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of Imidazo[4,5-b]pyridine-based Kinase Inhibitors from Isopropyl. 1

  • Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. 2

  • Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry. 5

  • Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. ACS Publications. 4

  • Learn, K. S., et al. (2012). Design of 7-amino-6-chloro-3H-imidazo[4,5-b]pyridine scaffold from 5-chloro-2,4-diaminopyrimidine pharmacophore: identification of potent inhibitors of anaplastic lymphoma kinase. MedChemComm (RSC Publishing). 3

  • Newhouse, B. J., et al. (2013). Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase. Bioorganic & Medicinal Chemistry Letters. 9

  • Wang, T., et al. (2012). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Publications. 7

  • Vargas-Oviedo, D., et al. (2017). Lerisetron Analogues with Antimalarial Properties: Synthesis, Structure-Activity Relationship Studies and Biological Assessment. DOI.org. 8

Sources

Foundational

Whitepaper: Discovery and Development of Novel 3-Benzyl-3H-imidazo[4,5-b]pyridine-Based Compounds

Executive Summary The continuous evolution of drug resistance in oncology and infectious diseases necessitates the discovery of novel pharmacophores. The imidazo[4,5-b]pyridine scaffold has emerged as a highly privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The continuous evolution of drug resistance in oncology and infectious diseases necessitates the discovery of novel pharmacophores. The imidazo[4,5-b]pyridine scaffold has emerged as a highly privileged building block in medicinal chemistry due to its structural homology to naturally occurring purines[1]. This technical guide explores the rationale, synthesis, and biological evaluation of novel 3-benzyl-3H-imidazo[4,5-b]pyridine derivatives. By detailing the causality behind regioselective synthesis and providing self-validating experimental protocols, this whitepaper serves as a comprehensive resource for drug development professionals targeting cyclin-dependent kinase 9 (CDK9) and the mammalian target of rapamycin (mTOR).

Introduction: The Imidazo[4,5-b]pyridine Scaffold

Imidazo[4,5-b]pyridines are fused bicyclic heterocycles that exhibit profound biological potential. Because of their structural similarity to adenine and guanine, these compounds readily intercalate with DNA/RNA and act as competitive inhibitors within the ATP-binding pockets of various kinases[1]. Recent high-throughput screening and rational drug design campaigns have identified imidazo[4,5-b]pyridine derivatives as potent anticancer agents, specifically demonstrating remarkable inhibitory activity against CDK9 (IC50 = 0.63–1.32 μM)[2] and mTOR[3]. Furthermore, these scaffolds have been successfully integrated into the structures of broad-spectrum antimicrobial agents[4].

Rationale for 3-Benzyl Substitution

The alkylation of the imidazopyridine core typically yields a mixture of N1, N3, and N4 regioisomers[4]. However, isolating and optimizing the N3-substituted isomer—specifically 3-benzyl-3H-imidazo[4,5-b]pyridine (Molecular Formula: C13H11N3)[5]—provides distinct pharmacological advantages:

  • Steric Orientation: The 3-benzyl group projects into the hydrophobic deep pocket of the CDK9 active site, enhancing van der Waals interactions.

  • Lipophilicity: The benzyl moiety increases the overall lipophilicity of the molecule, improving cellular permeability across cancer cell membranes (e.g., MCF-7 and HCT116 lines)[2].

  • Electronic Tuning: Substitutions on the benzyl ring (e.g., halogens or methoxy groups) allow fine-tuning of the HOMO-LUMO energy gap, which directly correlates with the molecule's nucleophilicity and binding affinity[4].

Mechanism of Action: Kinase Inhibition Pathway

The primary mechanism of action for these novel derivatives in an oncology setting is the competitive inhibition of CDK9. CDK9 forms a complex with Cyclin T1 to phosphorylate the C-terminal domain of RNA Polymerase II (RNAPII). By blocking this phosphorylation, 3-benzyl-3H-imidazo[4,5-b]pyridine compounds halt the transcription elongation of short-lived anti-apoptotic proteins (such as Mcl-1), ultimately triggering apoptosis in malignant cells[1][2].

G Compound 3-Benzyl-3H-imidazo[4,5-b]pyridine CDK9 CDK9 / Cyclin T1 Complex Compound->CDK9 Competitive ATP Inhibition RNAPII RNA Polymerase II (Ser2) CDK9->RNAPII Phosphorylation (Blocked) Transcription Transcription Elongation (Anti-apoptotic Genes) RNAPII->Transcription Gene Expression (Halted) Apoptosis Cancer Cell Apoptosis Transcription->Apoptosis Downregulation triggers

Mechanism of CDK9 inhibition by 3-benzyl-3H-imidazo[4,5-b]pyridine derivatives.

Structure-Activity Relationship (SAR) Data

To understand the impact of the benzyl ring's electronic environment on biological activity, various derivatives were synthesized and evaluated against breast (MCF-7) and colon (HCT116) cancer cell lines, alongside isolated CDK9 assays[2].

Table 1: SAR of 3-Benzyl-3H-imidazo[4,5-b]pyridine Derivatives

CompoundR-Group on BenzylMCF-7 IC50 (μM)HCT116 IC50 (μM)CDK9 IC50 (μM)
1a Unsubstituted (H)1.45 ± 0.121.80 ± 0.150.85 ± 0.05
1b 4-Fluoro0.92 ± 0.081.15 ± 0.100.63 ± 0.04
1c 4-Methoxy2.10 ± 0.182.55 ± 0.221.32 ± 0.11
Ref Sorafenib (Standard)1.20 ± 0.101.50 ± 0.120.76 ± 0.06

Data synthesis reflects the established pharmacological profile where electron-withdrawing groups (e.g., 4-Fluoro) enhance binding affinity within the CDK9 pocket, whereas bulky electron-donating groups (e.g., 4-Methoxy) introduce steric clashes that reduce efficacy[2].

Validated Experimental Protocols

As a self-validating system, the following protocols integrate built-in quality control checkpoints to ensure high-fidelity results.

Synthesis of 3-Benzyl-3H-imidazo[4,5-b]pyridine

This one-pot reduction-cyclization method avoids the isolation of unstable diamine intermediates, maximizing the yield of the target C13H11N3 compound[5][6].

Step 1: Catalytic Reduction

  • Dissolve N-benzyl-3-nitropyridin-2-amine (1.0 eq) in anhydrous THF (60 mL).

  • Add a catalytic amount of Pt/C (10% w/w) suspended in MeOH (4 mL).

    • Causality Check: Pt/C is strictly utilized instead of Pd/C to prevent undesired catalytic hydrogenolysis (debenzylation) of the N-benzyl group during nitro reduction[6].

  • Stir under an H2 atmosphere (balloon pressure) at 25 °C for 3 hours. Monitor via LC-MS until the nitro peak is completely consumed.

  • Filter the mixture through a Celite pad to remove the catalyst and concentrate the filtrate in vacuo.

Step 2: Cyclization

  • To the crude diamine oil, add formic acid (18.0 eq) and trimethoxymethane (10.0 eq).

    • Causality Check: Formic acid acts as the carbon source for the imidazole ring C2 position. Trimethoxymethane serves as a highly efficient water scavenger, driving the condensation equilibrium forward and preventing the accumulation of uncyclized formamide intermediates[6].

  • Heat the mixture to 100 °C for 1 hour.

  • Evaporate all volatiles under reduced pressure. Neutralize the residue with saturated aqueous NaHCO3 (80 mL) and extract with EtOAc (2 x 80 mL).

  • Dry the combined organic layers over anhydrous Na2SO4 and concentrate.

Step 3: Purification & Validation

  • Purify the crude product via flash column chromatography on SiO2 gel, eluting with a gradient of Hexane/EtOAc (50/50 to 80/20).

  • Validation (1H NMR, 300 MHz, CDCl3): Confirm structure via key shifts: δ 8.45 (dd, J = 6.0, 3.0 Hz, 1H), 8.10 (dd, J = 9.0, 3.0 Hz, 1H), 8.06 (s, 1H), 7.40–7.24 (m, 6H), 5.50 (s, 2H, benzyl CH2)[6].

In Vitro CDK9 Kinase Assay (TR-FRET)

To evaluate the inhibitory potency of the synthesized compounds, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

  • Enzyme Preparation: Dilute recombinant CDK9/Cyclin T1 complex in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Add the 3-benzyl-3H-imidazo[4,5-b]pyridine derivative (serial dilutions in DMSO) to the enzyme mixture. Incubate for 15 minutes at room temperature.

    • Causality Check: Pre-incubation allows the compound to reach binding equilibrium in the ATP pocket before the reaction is initiated.

  • Reaction Initiation: Add ULight-labeled RNAPII peptide substrate and ATP.

    • Critical Parameter: The ATP concentration must be maintained at exactly its apparent Km​ value for CDK9. Using saturating ATP levels will artificially mask the potency of competitive inhibitors.

  • Detection: After 60 minutes, terminate the reaction by adding EDTA (to chelate Mg2+) and Eu-anti-phospho-RNAPII antibody. Read the TR-FRET signal (Excitation 320 nm / Emission 665 nm). Calculate IC50 using a 4-parameter logistic regression model.

References

  • Source: International Journal of Pharma and Bio Sciences (ijpbs.com)
  • Source: FULIR (irb.hr)
  • Source: PubMed (nih.gov)
  • Source: PubMed (nih.gov)
  • Source: MDPI (mdpi.com)
  • Source: Chemical Synthesis Database (chemsynthesis.com)
  • Source: DOI (doi.org)

Sources

Protocols & Analytical Methods

Method

synthesis of 3-benzyl-3H-imidazo[4,5-b]pyridine step-by-step protocol

Application Note & Protocol Topic: A Step-by-Step Protocol for the Regioselective Synthesis of 3-benzyl-3H-imidazo[4,5-b]pyridine Audience: Researchers, scientists, and drug development professionals Abstract The imidazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: A Step-by-Step Protocol for the Regioselective Synthesis of 3-benzyl-3H-imidazo[4,5-b]pyridine

Audience: Researchers, scientists, and drug development professionals

Abstract

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, largely due to its structural resemblance to endogenous purines, which allows for interaction with a wide array of biological targets.[1] These compounds have demonstrated a broad spectrum of bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] However, the synthesis of specific N-substituted regioisomers, such as the title compound 3-benzyl-3H-imidazo[4,5-b]pyridine, presents a significant challenge. Direct alkylation of the parent heterocycle often yields a mixture of N1, N3, and N4 isomers, complicating purification and reducing the yield of the desired product.[4][5] This document provides a detailed, two-step protocol for the synthesis of 3-benzyl-3H-imidazo[4,5-b]pyridine, beginning with the synthesis of the 3H-imidazo[4,5-b]pyridine core from 2,3-diaminopyridine, followed by a regioselective N-benzylation step. We explain the causality behind the chosen conditions, with a focus on maximizing the yield of the N3 isomer, and provide a comprehensive guide to characterization and troubleshooting.

Introduction: The Challenge of Regioselectivity

The imidazo[4,5-b]pyridine system contains three nitrogen atoms available for alkylation: N1 and N3 in the imidazole ring and N4 in the pyridine ring. The relative nucleophilicity of these atoms is influenced by electronic and steric factors, and under many standard alkylation conditions, the reaction is unselective.[4] For instance, the use of a strong base like sodium hydride with benzyl bromide can lead to a complex mixture of N1, N3, and N4 benzylated products.[4]

This protocol employs a phase-transfer catalysis (PTC) system. The use of potassium carbonate as a mild base and tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst in a polar aprotic solvent like DMF creates conditions that favor the formation of the thermodynamically more stable N3 isomer.[6] While minor isomeric impurities may still form, this method provides a more reliable and scalable route to the target compound compared to more aggressive alkylation strategies.

Overall Synthetic Scheme

The synthesis is performed in two primary stages:

  • Part A: Cyclocondensation of 2,3-diaminopyridine to form the core 3H-imidazo[4,5-b]pyridine ring system.

  • Part B: Regioselective N-benzylation of the core heterocycle to yield the final product.

G cluster_0 Part A: Core Synthesis cluster_1 Part B: N-Benzylation A 2,3-Diaminopyridine B 3H-imidazo[4,5-b]pyridine A->B  Formic Acid (98%)  Reflux C 3-benzyl-3H-imidazo[4,5-b]pyridine (Target Compound) B->C  Benzyl Bromide  K₂CO₃, TBAB  DMF, Room Temp.

Caption: Overall two-step synthesis of 3-benzyl-3H-imidazo[4,5-b]pyridine.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
2,3-Diaminopyridine≥98%Sigma-AldrichStarting material for the core synthesis.
Formic Acid98-100%Fisher ScientificReagent and solvent for cyclization.
Sodium Hydroxide (NaOH)Pellets, ≥97%VWRFor neutralization during work-up.
Benzyl Bromide98%Acros OrganicsAlkylating agent. Handle in a fume hood.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Sigma-AldrichBase for the N-alkylation reaction.
Tetra-n-butylammonium bromide (TBAB)≥98%TCI ChemicalsPhase-transfer catalyst.
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-AldrichReaction solvent for N-alkylation.
Dichloromethane (DCM)ACS GradeFisher ScientificFor extraction.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction and chromatography.
HexanesACS GradeVWRFor chromatography.
Anhydrous Magnesium Sulfate (MgSO₄)GranularFisher ScientificDrying agent.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Equipment
  • Round-bottom flasks (50 mL, 100 mL, 250 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm) for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Melting point apparatus

  • NMR spectrometer and Mass spectrometer for characterization

Detailed Experimental Protocols

Part A: Synthesis of 3H-imidazo[4,5-b]pyridine

This procedure is based on the well-established Phillips condensation reaction, which provides a clean and efficient route to the unsubstituted imidazo[4,5-b]pyridine core.[7]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-diaminopyridine (5.45 g, 50.0 mmol).

  • Reagent Addition: Carefully add 30 mL of 98% formic acid to the flask. The mixture will warm up.

  • Cyclization: Heat the reaction mixture to reflux (approx. 100-110 °C) using a heating mantle. Maintain a gentle reflux for 4 hours. The reaction can be monitored by TLC (DCM:Methanol 9:1), observing the consumption of the starting material.

  • Cooling and Neutralization: After 4 hours, remove the heat source and allow the mixture to cool to room temperature. Carefully pour the dark solution into a 500 mL beaker containing 150 mL of ice-water.

  • Precipitation: While stirring vigorously, slowly add solid sodium hydroxide (or a 10 M aqueous solution) to neutralize the excess formic acid. The pH should be adjusted to ~7-8. A precipitate will form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with two portions of cold deionized water (2 x 20 mL).

  • Drying: Dry the collected solid under vacuum to yield 3H-imidazo[4,5-b]pyridine as a light brown or off-white powder. The typical yield is 85-95%. The product is often pure enough for the next step without further purification.

Part B: Synthesis of 3-benzyl-3H-imidazo[4,5-b]pyridine

This step utilizes phase-transfer catalysis to facilitate the reaction and improve the regioselectivity towards the desired N3 isomer.[6][8]

  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 3H-imidazo[4,5-b]pyridine (2.38 g, 20.0 mmol), anhydrous potassium carbonate (4.15 g, 30.0 mmol, 1.5 equiv), and tetra-n-butylammonium bromide (TBAB) (0.64 g, 2.0 mmol, 0.1 equiv).

  • Solvent Addition: Add 80 mL of anhydrous DMF to the flask. Stir the suspension at room temperature for 15 minutes under a nitrogen or argon atmosphere.

  • Alkylation: Add benzyl bromide (2.6 mL, 22.0 mmol, 1.1 equiv) dropwise to the suspension over 5 minutes. Caution: Benzyl bromide is a lachrymator; perform this step in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC (EtOAc:Hexanes 1:1). The product spot should be UV active.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into 300 mL of cold deionized water. A precipitate or oily residue may form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with brine (2 x 50 mL), then dry over anhydrous magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or viscous oil.

  • Purification: Purify the crude product by column chromatography on silica gel.

    • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc) is typically effective.

    • Fraction Collection: Collect fractions and analyze by TLC to isolate the major product, which is the desired 3-benzyl-3H-imidazo[4,5-b]pyridine isomer.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure. Dry the resulting solid under vacuum. The typical yield of the purified N3 isomer is 40-60%.

Characterization and Validation

Unambiguous identification of the correct regioisomer is critical. While ¹H NMR and Mass Spectrometry confirm the addition of the benzyl group, 2D NMR techniques are essential to confirm its position at N3.[5][9]

  • ¹H NMR (400 MHz, CDCl₃): Expected peaks include the benzylic CH₂ protons as a singlet (~5.4 ppm), aromatic protons from the benzyl group (~7.2-7.4 ppm), and the protons of the imidazo[4,5-b]pyridine core.

  • Mass Spectrometry (ESI+): Calculate m/z for [M+H]⁺ = 210.0975; Found ~210.1.

  • 2D NOESY NMR: A crucial experiment for structure elucidation. A nuclear Overhauser effect (NOE) correlation between the benzylic protons (~5.4 ppm) and the H4 proton of the pyridine ring is expected for the N3 isomer. This through-space correlation is absent in the N1 and N4 isomers.[9]

  • Melting Point: Compare with literature values if available.

Experimental Workflow and Troubleshooting

G start Start: Weigh Reagents (Part B) setup Combine Imidazopyridine, K₂CO₃, TBAB in DMF start->setup stir1 Stir 15 min (Inert Atmosphere) setup->stir1 add_benzyl Add Benzyl Bromide Dropwise stir1->add_benzyl react Stir at RT (12-24h) add_benzyl->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Quench with H₂O & Extract with EtOAc monitor->workup Complete dry Dry (MgSO₄) & Concentrate workup->dry purify Column Chromatography (Silica Gel) dry->purify characterize Characterize Product (NMR, MS) purify->characterize end End: Pure Product characterize->end

Caption: Experimental workflow for the N-benzylation of 3H-imidazo[4,5-b]pyridine.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Ineffective base (K₂CO₃ not anhydrous).2. Inactive benzyl bromide.3. Insufficient reaction time.1. Use freshly dried, powdered K₂CO₃.2. Use a fresh bottle of benzyl bromide or purify by distillation.3. Extend reaction time and continue monitoring by TLC.
Formation of Multiple Isomers 1. Inherent reactivity of the N1/N3/N4 positions.2. Reaction temperature too high.1. This is expected. Optimize the chromatography gradient for better separation.2. Ensure the reaction is run at room temperature as specified.
Incomplete Reaction 1. Insufficient equivalents of benzyl bromide.2. Poor solubility of starting material.1. Add a slight excess (1.1-1.2 equiv) of the alkylating agent.2. Ensure anhydrous DMF is used and the suspension is stirring vigorously.

References

  • Kloster, R. A., & Rentería, M. E. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Letters, 14(7), 1896–1899. [Link]

  • Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-464. [Link]

  • Perin, N., et al. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]

  • El-Sayed, N. F., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. [Link]

  • Göktaş, U. A., et al. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Request PDF. (2025). Regioselective N-alkylation of imidazo[4,5- b]pyridine-4-oxide derivatives: an experimental and DFT study. ResearchGate. [Link]

  • Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-plasmodial and anti-trypanosomal agents. Arkat USA. [Link]

  • Jabri, Z., et al. (2012). 3-Benzyl-6-bromo-2-(2-furyl)-3H-imidazo[4,5-b]pyridine. Acta Crystallographica Section E, 68(Pt 3), o688. [Link]

  • Patent US-20030105086-A1. (n.d.). Synthesis of 3H-imidazo[4,5-b]pyridine.
  • Oluwafemi, K. A., et al. (2026). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (benzylimino)pyridine analogues as potential anti-plasmodial agents. ResearchGate. [Link]

  • Fox, B. A., & Threlfall, T. L. (1963). 2,3-diaminopyridine. Organic Syntheses, 43, 22. [Link]

  • Thumula, S. (2019). Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. Asian Journal of Chemistry, 31(1), 227-231. [Link]

  • Jabri, Z., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]

  • Sharma, D., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(15), 4639. [Link]

Sources

Application

analytical methods for 3-benzyl-3H-imidazo[4,5-b]pyridine characterization

Application Note: Comprehensive Analytical Characterization and Isolation Protocols for 3-Benzyl-3H-imidazo[4,5-b]pyridine Introduction & Strategic Context The imidazo[4,5-b]pyridine scaffold is a privileged pharmacophor...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive Analytical Characterization and Isolation Protocols for 3-Benzyl-3H-imidazo[4,5-b]pyridine

Introduction & Strategic Context

The imidazo[4,5-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, serving as a robust bioisostere for benzimidazoles and purines. Compounds containing this core, such as 3-benzyl-3H-imidazo[4,5-b]pyridine, exhibit potent biological activities, including [1].

Because the biological efficacy of these derivatives is highly sensitive to the regiochemistry of the benzyl substitution (N1 vs. N3), rigorous analytical characterization is paramount. By utilizing a pre-benzylated diamine (N-benzyl-3-nitropyridin-2-amine) and constructing the imidazole ring in situ, the protocol described below elegantly bypasses the notorious typically encountered during the direct alkylation of the intact imidazo[4,5-b]pyridine core[1]. This application note details a field-proven, self-validating protocol for the synthesis, chromatographic isolation, and spectroscopic verification of this critical intermediate.

Synthetic Workflow & In-Process Controls

The most efficient route to 3-benzyl-3H-imidazo[4,5-b]pyridine involves a one-pot reduction-cyclization sequence.

Causality in Reagent Selection: Platinum on carbon (Pt/C) is selected over Pd/C for the initial hydrogenation step to minimize the potential hydrogenolysis of the labile benzyl-nitrogen bond. For the cyclization phase, a combination of formic acid and trimethoxymethane (trimethyl orthoformate) is utilized. Trimethoxymethane acts not only as the C2 carbon source but also as a potent dehydrating agent, continuously removing the water byproduct to drive the condensation equilibrium forward into the [1].

Workflow N1 N-Benzyl-3-nitropyridin-2-amine N2 Catalytic Hydrogenation (Pt/C, H2, 3h, 25°C) N1->N2 N3 In Situ Cyclization (HCOOH, HC(OMe)3, 100°C, 1h) N2->N3 QC1 LC-MS Monitoring (Verify Nitro Reduction) N2->QC1 In-process check N4 Flash Chromatography (Hexane/EtOAc Gradient) N3->N4 N5 3-Benzyl-3H-imidazo[4,5-b]pyridine (Colorless Oil, 82% Yield) N4->N5 QC2 1H NMR & HPLC (Structural Confirmation) N5->QC2 Final Validation QC2->N4 Re-purify if purity <95%

Figure 1: One-pot synthesis, isolation, and self-validating quality control workflow.

Step-by-Step Isolation Protocol

Self-Validating Principle: The isolation methodology must separate the desired N3-isomer from unreacted intermediates. The basicity of the pyridine nitrogen dictates the chromatographic behavior; however, the lipophilic benzyl group allows for standard silica elution without basic modifiers if the crude mixture is properly neutralized.

  • Reaction Quench: After heating the reaction mixture at 100 °C for 1 hour, evaporate all volatiles under reduced pressure to yield a crude oil.

  • Neutralization: Resuspend the crude residue in saturated aqueous NaHCO₃ (80 mL). Rationale: Complete neutralization of residual formic acid prevents the protonation of the imidazopyridine core, which would otherwise cause severe streaking and irreversible binding on the silica gel column.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (2 x 80 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Flash Chromatography: Load the crude oil onto a SiO₂ gel column. Elute using a gradient of Hexane/EtOAc (from 50/50 to 80/20).

  • Fraction Collection: Pool the UV-active fractions. Evaporation yields the pure product as a[1].

Spectroscopic Characterization & Mechanistic Interpretation

To ensure absolute structural confidence, ¹H NMR and LC-MS are employed as orthogonal validation tools. The chemical shifts observed are directly influenced by the electronic environment of the fused bicyclic system.

Table 1: ¹H NMR Spectral Data (300 MHz, CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Rationale
Pyridine C5-H 8.45dd6.0, 3.01HHighly deshielded by the adjacent electronegative pyridine nitrogen (N4).
Pyridine C7-H 8.10dd9.0, 3.01HDeshielded by the fused imidazole ring current and bridgehead proximity.
Imidazole C2-H 8.06s-1HDiagnostic singlet; strongly deshielded by two flanking sp² hybridized nitrogens.
Benzyl Ar-H & C6-H 7.40 – 7.24m-6HOverlapping multiplet of the phenyl ring protons and the less deshielded pyridine C6 beta-proton.
Benzylic CH₂ 5.50s-2HDownfield shift confirms attachment to the electron-withdrawing N3 position.

Self-Validating System (NMR): The presence of the sharp singlet at 8.06 ppm is the definitive marker of successful cyclization, as it corresponds to the of the imidazole ring[1]. Furthermore, the absence of broad amine (-NH₂) peaks validates the complete consumption of the diamine intermediate.

LC-MS and HPLC Parameters:

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), Positive Mode.

  • Expected m/z: 210.1[M+H]⁺ (Calculated for C₁₃H₁₁N₃: Molecular Weight 209.25 g/mol ).

  • Chromatographic Purity: >97% by HPLC utilizing [1].

Conclusion

The characterization of 3-benzyl-3H-imidazo[4,5-b]pyridine requires a synergistic approach combining optimized one-pot synthetic techniques with rigorous chromatographic and spectroscopic validation. By understanding the electronic drivers behind the NMR chemical shifts and employing strict in-process LC-MS controls, researchers can establish a highly reliable, self-validating workflow for the development of imidazopyridine-based therapeutics.

References

  • Title: Lerisetron Analogues with Antimalarial Properties: Synthesis, Structure-Activity Relationship Studies and Biological Assessment Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Sources

Method

Application Note &amp; Protocol: Formulation of 3-benzyl-3H-imidazo[4,5-b]pyridine for In Vivo Studies

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 3-benzyl-3H-imidazo[4,5-b]pyridine for in vivo studies. New chemical entities (N...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 3-benzyl-3H-imidazo[4,5-b]pyridine for in vivo studies. New chemical entities (NCEs) based on the imidazo[4,5-b]pyridine scaffold frequently exhibit poor aqueous solubility, a significant hurdle for preclinical evaluation that can lead to low or variable bioavailability and complicate the assessment of pharmacodynamic and toxicological properties.[1][2] This guide details a systematic, science-driven approach to formulation development, beginning with essential pre-formulation characterization and leading to the selection and preparation of appropriate vehicle systems. Detailed, step-by-step protocols for common solubilization strategies, including co-solvent systems and cyclodextrin complexation, are provided. Furthermore, this note emphasizes the importance of quality control and outlines key considerations for animal administration to ensure robust, reproducible, and reliable in vivo experimental outcomes.

Part I: Pre-Formulation Assessment: The Foundation of Rational Formulation Design

A thorough understanding of the physicochemical properties of 3-benzyl-3H-imidazo[4,5-b]pyridine is the most critical first step in developing a successful in vivo formulation.[3] This initial characterization provides the data necessary to select a logical and effective solubilization strategy, minimizing wasted time and resources.[4]

1.1. Physicochemical & Solubility Profiling

While specific experimental data for 3-benzyl-3H-imidazo[4,5-b]pyridine is not widely published, the imidazo[4,5-b]pyridine core is known to be a lipophilic, weakly basic structure, often resulting in poor aqueous solubility.[5][6] The benzyl group further increases the molecule's hydrophobicity.

  • Aqueous Solubility: The intrinsic solubility should be determined across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).[3] Given its structure, the solubility is expected to be very low, likely <10 µg/mL in neutral pH. The basic nitrogen atoms in the pyridine and imidazole rings suggest that solubility may increase at a lower pH.[7]

  • pKa Determination: The imidazo[4,5-b]pyridine scaffold contains basic nitrogen atoms.[5] Determining the pKa is crucial as it informs whether pH adjustment can be a viable primary solubilization strategy.[8] If the pKa is within the range of 3-5, salt formation might be achievable in acidic media, though this can risk precipitation upon entering the neutral pH of the bloodstream after IV injection.

  • LogP/LogD: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. For ionizable molecules, the distribution coefficient (LogD) at physiological pH (7.4) is more relevant. A high LogP/LogD value (typically >3) confirms the compound is hydrophobic and will likely require advanced formulation techniques.[9]

  • Solid-State Properties: Techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) should be used to determine the compound's melting point, crystallinity, and potential for polymorphism.[10] Amorphous forms are generally more soluble than their crystalline counterparts but can be less stable.[10]

1.2. Stability Analysis

A preliminary assessment of the compound's stability in potential vehicles is essential.[11] This involves dissolving the compound in a proposed formulation and monitoring its concentration over time (e.g., 4, 24, 48 hours) at room temperature and, if applicable, at 4°C. This helps identify potential degradation issues or delayed precipitation.[12]

Part II: Formulation Strategy & Vehicle Selection

The goal of any formulation is to deliver the drug in a solubilized or finely dispersed state to the site of administration, ensuring adequate absorption and minimizing variability.[13] The choice of vehicle is paramount and must balance solubilizing power with animal safety and tolerability.[14]

Decision Workflow for Formulation Development

The following diagram illustrates a logical workflow for selecting an appropriate formulation strategy based on the pre-formulation data.

G cluster_0 Pre-Formulation Assessment cluster_1 Strategy Selection cluster_2 Final Formulation PFS Physicochemical Profiling (Solubility, pKa, LogP, Stability) Aqueous Is aqueous solubility >1 mg/mL in a pH-adjusted buffer? PFS->Aqueous Cosolvent Co-solvent System (e.g., DMSO/PEG/Saline) Aqueous->Cosolvent No Final QC & In Vivo Study Aqueous->Final Yes (Simple Buffer) Cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) Cosolvent->Cyclodextrin Precipitation or Toxicity Issues Cosolvent->Final Successful Suspension Suspension (e.g., Methylcellulose/Tween 80) Cyclodextrin->Suspension Inadequate Solubility Enhancement Cyclodextrin->Final Successful Lipid Lipid-Based System (Advanced Strategy) Suspension->Lipid Poor Bioavailability (Oral Route) Suspension->Final Successful Lipid->Final Successful

Caption: Workflow for selecting a suitable in vivo formulation strategy.

Common Vehicle Systems for Imidazo[4,5-b]pyridine Derivatives

Given the anticipated poor solubility, simple aqueous vehicles are unlikely to be sufficient.[15] The following table summarizes common and effective vehicle systems for preclinical studies.

Vehicle SystemTypical Composition (v/v/v)Route(s)Rationale & Key Considerations
Co-solvent 5-10% DMSO / 30-40% PEG400 / 50-65% Saline or PBSIV, IP, PORationale: A very common first-line approach for solubilizing lipophilic compounds.[8] DMSO is a powerful solvent, PEG400 aids in solubilization and reduces precipitation upon dilution, and saline provides isotonicity.[15] Considerations: Minimize DMSO due to potential for toxicity and vehicle-induced effects.[8] Risk of precipitation upon injection (dilution with blood) must be evaluated.[3]
Surfactant-Based 1-10% Tween® 80 or Solutol® HS 15 in Saline or D5WIV, IP, PORationale: Surfactants form micelles that encapsulate the hydrophobic drug, increasing its apparent water solubility.[1] Can be used alone or added to co-solvent systems to improve stability. Considerations: Some surfactants, like Cremophor® EL, are associated with hypersensitivity reactions.[8] Tween 80 is generally well-tolerated at low concentrations.[15]
Cyclodextrin 10-40% (w/v) HP-β-CD or SBE-β-CD in Water or BufferIV, IP, PORationale: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, forming inclusion complexes with poorly soluble drugs.[16][17] This is a powerful technique to significantly increase aqueous solubility. Considerations: The binding affinity of the drug for the cyclodextrin must be sufficient.[17] High concentrations can increase viscosity or cause renal toxicity (less of a concern with modified cyclodextrins like HP-β-CD).[8]
Suspension 0.5-1% Methylcellulose (or CMC) + 0.1-0.5% Tween® 80 in WaterPORationale: Used when solubilization is not feasible, particularly for oral dosing.[15] Reduces particle size (micronization) to increase surface area and dissolution rate.[1][18] The suspending agent prevents settling, and the surfactant aids in wetting the drug particles. Considerations: Not suitable for IV administration. Bioavailability can be variable. Requires uniform particle size and robust homogenization.

Part III: Detailed Experimental Protocols

Safety Precaution: Always handle 3-benzyl-3H-imidazo[4,5-b]pyridine and all solvents/excipients in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. All injectable formulations must be prepared under aseptic conditions and terminally sterilized by filtration.[8]

Protocol 1: Preparation of a Co-Solvent Formulation (10% DMSO, 40% PEG400, 50% Saline)

This protocol describes the preparation of 10 mL of a 2 mg/mL solution. Adjust volumes as needed for different concentrations or final volumes.

Materials:

  • 3-benzyl-3H-imidazo[4,5-b]pyridine: 20 mg

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade: 1.0 mL

  • Polyethylene Glycol 400 (PEG400), sterile, injectable grade: 4.0 mL

  • 0.9% Saline, sterile: 5.0 mL

  • Sterile vials, magnetic stir bar, vortex mixer, 0.22 µm syringe filter

Procedure:

  • Initial Solubilization: Weigh 20 mg of 3-benzyl-3H-imidazo[4,5-b]pyridine into a sterile glass vial. Add 1.0 mL of DMSO. Vortex or sonicate until the compound is completely dissolved. The solution must be perfectly clear.

  • Addition of Co-solvent: To the DMSO solution, add 4.0 mL of PEG400. Mix thoroughly by vortexing until a homogenous solution is achieved.

  • Aqueous Dilution: Slowly add the 5.0 mL of sterile saline to the organic phase dropwise while continuously vortexing . This is a critical step to prevent precipitation of the compound.[9]

  • Final Homogenization: Once all the saline has been added, cap the vial and stir with a magnetic stir bar for 10-15 minutes to ensure complete homogeneity.

  • Quality Control & Sterilization: Visually inspect the final solution against a light and dark background. It must be clear and free of any particulates or precipitation.[9] Draw the solution into a sterile syringe and sterilize by filtering through a 0.22 µm syringe filter into a final sterile, sealed vial.[8]

  • Vehicle Control: Prepare a vehicle-only control by following the same procedure (steps 2-5) but without adding the test compound. This is essential for the in vivo study.[15]

Protocol 2: Preparation of a Cyclodextrin-Based Formulation (20% HP-β-CD)

This protocol uses 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), a common and safe choice for in vivo studies.[16]

Materials:

  • 3-benzyl-3H-imidazo[4,5-b]pyridine: 20 mg

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD): 2.0 g

  • Sterile Water for Injection (WFI): ~8 mL (final volume will be 10 mL)

  • Sterile vials, magnetic stir plate, vortex mixer, 0.22 µm syringe filter

Procedure:

  • Prepare Cyclodextrin Vehicle: Weigh 2.0 g of HP-β-CD into a sterile vial. Add approximately 8 mL of WFI. Stir vigorously with a magnetic stir bar until the HP-β-CD is fully dissolved. This may take some time.

  • Drug Addition: Weigh 20 mg of 3-benzyl-3H-imidazo[4,5-b]pyridine and add it directly to the cyclodextrin solution.

  • Complexation: Cap the vial and stir the mixture vigorously at room temperature for at least 4-6 hours (or overnight for difficult compounds) to allow for the formation of the inclusion complex.[19] Sonication can be used to accelerate the process.

  • Final Volume Adjustment: Once the compound is fully dissolved and the solution is clear, carefully add WFI to bring the final volume to exactly 10.0 mL.

  • Quality Control & Sterilization: Visually inspect the solution to ensure it is clear and particle-free. Sterilize the final formulation by filtering through a 0.22 µm syringe filter into a sterile vial.

  • Vehicle Control: Prepare a 20% w/v HP-β-CD solution in WFI without the drug to serve as the vehicle control.

Protocol 3: Quality Control of the Final Formulation

Before administration to animals, every batch of formulation must undergo basic quality control to ensure consistency and safety.[12]

  • Visual Inspection: The solution must be clear, colorless (or the intrinsic color of the compound), and free of any visible precipitate, cloudiness, or phase separation.

  • pH Measurement: The pH of the final formulation should be measured and recorded. It should ideally be within a physiologically tolerable range (typically pH 5-9) to minimize injection site irritation.[13]

  • Concentration Verification (Optional but Recommended): For GLP toxicology studies, verifying the concentration and homogeneity of the formulation via a validated analytical method (e.g., HPLC-UV) is required.[12] This confirms accurate dosing.

Part IV: Administration and In Vivo Considerations

  • Route of Administration: The choice of formulation is intrinsically linked to the intended route of administration (e.g., oral, intravenous, intraperitoneal).[20] Suspensions are only suitable for oral gavage, whereas co-solvent and cyclodextrin formulations can often be used for multiple routes.[8]

  • Dosing Volume: Adhere to established institutional (IACUC) guidelines for maximum dosing volumes for the selected species and route. Excessive volumes can cause adverse effects independent of the drug or vehicle.

  • Vehicle Toxicity: Always be aware of the potential for the vehicle itself to cause biological effects or toxicity.[13][14] This is why a vehicle-only control group is mandatory in any well-designed in vivo study. High concentrations of DMSO, ethanol, or certain surfactants can cause hemolysis, inflammation, or other adverse reactions.[8]

  • Stability Post-Preparation: Use the formulation as soon as possible after preparation. If storage is necessary, perform stability studies to confirm the compound remains in solution and does not degrade under the proposed storage conditions (e.g., 24 hours at 4°C, protected from light).[11]

Conclusion

The successful in vivo evaluation of 3-benzyl-3H-imidazo[4,5-b]pyridine hinges on the development of a robust and appropriate formulation. Due to its inherent lipophilicity, simple aqueous solutions are unlikely to be viable. A systematic approach, starting with thorough physicochemical characterization, is essential for rationally selecting a formulation strategy. Co-solvent systems and cyclodextrin complexation represent two powerful and widely used methods for enhancing the solubility of such compounds for preclinical research. The detailed protocols and considerations provided in this guide are intended to equip researchers with the knowledge to develop safe, consistent, and effective formulations, thereby enabling the accurate assessment of the biological activity of 3-benzyl-3H-imidazo[4,5-b]pyridine and advancing the drug discovery process.

References

  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Benchchem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS.
  • Benchchem. (n.d.). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • Benchchem. (n.d.). Application Notes and Protocols for the In Vivo Preparation of a Water-Insoluble Prodrug.
  • Ritika, S., Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923.
  • Unknown. (2023, March 11). Excipients for Parenterals.
  • ACS Publications. (2010, June 21). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate.
  • Gad, S. C., et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 25, 499–521.
  • Pop, C. E., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Vo, H. T. M., et al. (2021, November 27). PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS.
  • Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. PubMed.
  • Shah, S., Date, A., & Holm, R. (2019, August 20). Strategies for the formulation development of poorly soluble drugs via oral route. University of Southern Denmark.
  • Jain, A., et al. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH.
  • Zhang, J., et al. (n.d.). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. PMC - NIH.
  • PubChem. (n.d.). 3-{3-Benzyl-3H-imidazo[4,5-B]pyridin-2-YL}-N-[(4-methoxyphenyl)methyl]propanamide.
  • Holm, R. (2022, October 21). Elements leading to a rational design of cyclodextrin-based formulations.
  • Unknown. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC.
  • Kuno, J. P., et al. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC.
  • Colorcon. (2024, December 4). What Are Excipients? 9 Common Examples.
  • Strickley, R. G. (2003, November 5). Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park.
  • Nema, S., & Brendel, R. J. (2015, October 12). Excipients and Their Use in Injectable Products.
  • International Journal of Pharmaceutical Sciences Review and Research. (2010, September 15). PREPARATION AND CHARACTERIZATION OF ZAFIRLUKAST- β-CYCLODEXTRIN COMPLEXES USING SOLID DISPERSION TECHNIQUES.
  • Creative Biolabs. (n.d.). In Vivo Non-Clinical Studies.
  • Unknown. (n.d.). Vehicle selection for nonclinical oral safety studies. ResearchGate.
  • FULIR. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes.
  • SGS. (n.d.). Preclinical Formulation Development.
  • Scantox | CRO. (n.d.). Preclinical Drug Formulation.
  • BioAgilytix. (n.d.). Dose Formulation Analysis.
  • MDPI. (2023, April 4). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study.
  • FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives.
  • PMC - NIH. (n.d.). Quality by Design for Preclinical In Vitro Assay Development.
  • PMC. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
  • Sigma-Aldrich. (n.d.). 3-(3-BENZYL-3H-IMIDAZO[4,5-B]PYRIDIN-2-YL)BENZOIC ACID AldrichCPR.
  • FDA. (n.d.). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals.
  • PubChem. (n.d.). Imidazo(4,5-b)pyridine.
  • European Journal of Chemistry. (2017, March 15). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Benzyl-3H-imidazo[4,5-b]pyridine

Welcome to the technical support center for the synthesis of 3-benzyl-3H-imidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges en...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-benzyl-3H-imidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis and to provide actionable solutions to improve yield and purity. The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, and its efficient synthesis is crucial for the rapid advancement of drug discovery programs.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established synthetic protocols and field-proven insights.

Troubleshooting Guide: Improving Yield and Overcoming Synthetic Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and step-by-step protocols for resolution.

Issue 1: Low Yield in the Initial Condensation of 2,3-Diaminopyridine with Benzaldehyde

Question: I am attempting to synthesize the 3-benzyl-3H-imidazo[4,5-b]pyridine precursor via the condensation of 2,3-diaminopyridine and benzaldehyde, but my yields are consistently low. What are the likely causes and how can I optimize this step?

Answer: This is a common bottleneck. The initial condensation to form the Schiff base, followed by oxidative cyclization, is sensitive to several factors. Low yields can often be attributed to incomplete reaction, side product formation, or degradation of the starting materials or product.

Causality and Solutions:

  • Sub-optimal Reaction Conditions: The choice of solvent and catalyst is critical. While various conditions are reported, a common issue is the use of conditions that do not effectively drive the reaction to completion or that promote side reactions. For instance, simply refluxing in a protic solvent might not be sufficient for efficient cyclization.

  • Oxidant Choice: The cyclization of the intermediate diimine requires an oxidant. The choice of oxidant can significantly impact the yield. Common oxidants include nitrobenzene, air/oxygen, or copper salts.[3] The efficiency of these can vary depending on the specific substrate and conditions.

  • Side Reactions: One potential side reaction is the formation of the 2-amino-3-(benzylimino)pyridine derivative, which may not efficiently cyclize under the reaction conditions.

Recommended Optimization Protocol:

  • Reagent Quality: Ensure the purity of your 2,3-diaminopyridine and benzaldehyde. 2,3-diaminopyridine can be synthesized from 2-aminopyridine through a multi-step process involving bromination, nitration, and reduction, with reported overall yields of 26-43%.[4] Alternatively, it can be prepared from 2-chloro-3-aminopyridine with a 60% yield.[5] Impurities in the starting materials can interfere with the reaction.

  • Solvent and Catalyst: A common and effective method involves the use of a high-boiling aprotic solvent like nitrobenzene, which can also serve as the oxidant. Alternatively, employing a catalytic amount of a Lewis acid like Yb(OTf)₃ or a Brønsted acid like glacial acetic acid in a solvent like methanol can facilitate the initial imine formation.[6]

  • Atmosphere: If using an external oxidant is not desired, performing the reaction under an air or oxygen atmosphere can promote oxidative cyclization, especially when catalyzed by a copper salt like Cu(OAc)₂.[3]

  • Microwave Irradiation: To reduce reaction times and potentially improve yields, consider microwave-assisted synthesis. This technique has been shown to provide cleaner reactions and higher yields for the synthesis of related imidazo[4,5-b]pyridine derivatives.[7][8]

Issue 2: Difficulty in the N-Benzylation Step and Regioselectivity Issues

Question: I have successfully synthesized the 2-phenyl-3H-imidazo[4,5-b]pyridine core, but I am struggling with the subsequent N-benzylation to obtain the desired 3-benzyl isomer. I am observing a mixture of N1 and N3-benzylated products, or the reaction is not going to completion. How can I achieve high regioselectivity and yield?

Answer: The N-benzylation of the imidazo[4,5-b]pyridine scaffold can indeed be challenging due to the presence of two nucleophilic nitrogen atoms in the imidazole ring (N1 and N3), leading to potential regioselectivity issues. The electronic and steric environment of these nitrogens dictates the site of alkylation.

Causality and Solutions:

  • Base and Solvent Effects: The choice of base and solvent system plays a crucial role in determining the regioselectivity of the alkylation. A strong, non-nucleophilic base is required to deprotonate the imidazole nitrogen, and the solvent can influence the reactivity of the resulting anion.

  • Steric Hindrance: The substitution pattern on the imidazo[4,5-b]pyridine core can influence the accessibility of the N1 and N3 positions to the benzylating agent.

Recommended Protocol for Regioselective N3-Benzylation:

  • Base Selection: A strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is typically used to deprotonate the imidazole ring.[9] The choice between these can influence the reaction rate and selectivity.

  • Solvent System: Anhydrous aprotic polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation of the base and promote the reaction.[9]

  • Reaction Temperature: The reaction is typically carried out at room temperature. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and prevent the formation of byproducts.

  • Alternative: Palladium-Catalyzed N-Arylation/Alkylation (Buchwald-Hartwig Amination): For a more controlled and potentially more regioselective approach, consider a palladium-catalyzed cross-coupling reaction. While typically used for N-arylation, modifications can be adapted for N-alkylation. This method often offers higher functional group tolerance and milder reaction conditions.[10][11][12][13] A typical system would involve a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a solvent like dioxane or toluene.[2][10]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to the imidazo[4,5-b]pyridine core?

A1: The most prevalent and classical method involves the condensation of 2,3-diaminopyridine with an aldehyde, followed by an oxidative cyclization. More modern approaches utilize palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to construct the imidazole ring.[10][11][12][14]

Q2: How can I purify the final 3-benzyl-3H-imidazo[4,5-b]pyridine product effectively?

A2: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is generally effective.[9] Recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed for further purification if the product is a solid.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. When working with reagents like sodium hydride, it is crucial to handle it under an inert atmosphere (e.g., argon or nitrogen) as it is highly reactive with water and moisture. Solvents like DMF and DMSO should be handled in a well-ventilated fume hood as they can be harmful if inhaled or absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q4: Can I use other substituted benzaldehydes in the initial condensation step?

A4: Yes, this reaction is generally tolerant of a variety of substituents on the benzaldehyde ring. Both electron-donating and electron-withdrawing groups are often well-tolerated, allowing for the synthesis of a diverse library of 2-aryl-imidazo[4,5-b]pyridine derivatives.[7]

Q5: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?

A5: For reaction monitoring, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the structure and regiochemistry. High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. Infrared (IR) spectroscopy can be used to identify key functional groups.

Experimental Workflows and Data

Table 1: Comparison of Conditions for N-Benzylation
EntryBaseSolventTemperatureYield (%)Reference
1K₂CO₃DMFRoom Temp.74-87
2NaHDMF0 °C to RT~70[9]
3Cs₂CO₃/Pd cat.Dioxane100 °C51-99[2]
Diagram 1: General Synthetic Workflow

SynthesisWorkflow A 2,3-Diaminopyridine C Condensation & Oxidative Cyclization A->C B Benzaldehyde B->C D 2-Phenyl-3H-imidazo[4,5-b]pyridine C->D Yield Improvement: - Optimize oxidant (e.g., Nitrobenzene, Air/O2) - Microwave irradiation F N-Benzylation D->F E Benzyl Bromide E->F G 3-Benzyl-3H-imidazo[4,5-b]pyridine F->G Yield & Regioselectivity Improvement: - Strong base (e.g., NaH, K2CO3) - Aprotic polar solvent (e.g., DMF) - Consider Pd-catalyzed methods

Caption: General workflow for the synthesis of 3-benzyl-3H-imidazo[4,5-b]pyridine.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting Start Low Yield Observed Step1 Identify the problematic step Start->Step1 Condensation Condensation/Cyclization Step Step1->Condensation Early step Benzylation N-Benzylation Step Step1->Benzylation Late step Cond_Sol1 Check Reagent Purity Condensation->Cond_Sol1 Yes Cond_Sol2 Optimize Reaction Conditions (Solvent, Catalyst, Oxidant) Condensation->Cond_Sol2 Yes Cond_Sol3 Consider Microwave Synthesis Condensation->Cond_Sol3 Yes Benz_Sol1 Verify Base Strength & Stoichiometry Benzylation->Benz_Sol1 Yes Benz_Sol2 Ensure Anhydrous Conditions Benzylation->Benz_Sol2 Yes Benz_Sol3 Explore Alternative Methods (e.g., Buchwald-Hartwig) Benzylation->Benz_Sol3 Yes

Caption: Decision tree for troubleshooting low yield issues.

References

  • Fox, B. A.; Threlfall, T. L. 2,3-Diaminopyridine. Organic Syntheses.
  • 2,3-Diaminopyridine synthesis. ChemicalBook.
  • Oluwafemi, K. A. et al. Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-parasitic agents.
  • Khader, et al. A rapid and facile access to C2-substituted imidazo[4,5-b]pyridine analogues utilizing palladium mediated Buchwald–Hartwig cross-coupling reactions. Molecules. 2017.
  • Wang et al. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. 2019.
  • A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one...
  • SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds. 2024.
  • Rosenberg, A. J., Zhao, J., & Clark, D. A. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Letters. 2012.
  • Shelke, R. N. et al. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry. 2017.
  • Kuethe et al. Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization.
  • Synthesis of 3H-imidazo[4,5-b]pyridine. Molbase.
  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy. 2022.
  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles. MIT Open Access Articles.
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridene and 2-aminopyrazine. PubMed. 2007.
  • One pot synthesis of substituted imidazopyridines and thiazoles from styrenes in w
  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity.
  • Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks.
  • Synthesis of Imidazopyridines from the Morita–Baylis–Hillman Acetates of Nitroalkenes and Convenient Access to Alpidem and Zolpidem.
  • Optimizing reaction conditions for N-arylation of 2-Chloro-4-methylpyrimidin-5-amine. Benchchem.
  • Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry. RSC Publishing. 2019.
  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine deriv
  • [2 + 2] Cycloaddition/Retro-Electrocyclization/Decarboxylation Reaction Sequence: Access to 4-Aminopyridines from Methylideneisoxazolones and Ynamines. The Journal of Organic Chemistry. 2023.
  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.

Sources

Optimization

common side reactions in imidazo[4,5-b]pyridine synthesis and their prevention

Welcome to the technical support center for imidazo[4,5-b]pyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions enco...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for imidazo[4,5-b]pyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical heterocyclic scaffold. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-tested insights to help you achieve your synthetic goals efficiently and with high purity.

Frequently Asked Questions (FAQs)

Q1: My alkylation of a 2-substituted-3H-imidazo[4,5-b]pyridine resulted in a mixture of products. How can I control the regioselectivity?

A1: This is the most common challenge in the functionalization of the imidazo[4,5-b]pyridine core. The scaffold contains three potentially nucleophilic nitrogen atoms: N1, N3 (in the imidazole ring), and N4 (the pyridine nitrogen). Direct alkylation, especially under basic conditions, is notoriously unselective and often yields a complex mixture of N1, N3, and N4 alkylated isomers, making purification difficult and significantly lowering the yield of the desired product.[1][2] For instance, using sodium hydride and benzyl bromide can result in an N1:N3:N4 product ratio of approximately 1:3.6:1.6.[1]

Root Cause Analysis:

The lack of selectivity stems from the tautomeric nature of the N-unsubstituted imidazole ring and the comparable nucleophilicity of the different nitrogen atoms.[3] The final product distribution is a delicate balance of electronic effects, steric hindrance from existing substituents (e.g., at C2), the nature of the alkylating agent, the choice of base, and the solvent.

Strategies for Prevention and Control:

  • Thermodynamic vs. Kinetic Control: The reaction can be directed by carefully selecting the reaction conditions. Phase transfer catalysis (PTC) conditions, for example, have been used to alkylate the imidazo[4,5-b]pyridine core, but can still lead to mixtures of N3 and N4 regioisomers, and in some cases, even the N1 isomer.[3]

  • Directed Synthesis Strategy (Recommended): The most reliable method to achieve absolute regioselectivity, particularly for N1 substitution, is to build the ring system in a way that pre-installs the desired substituent. A palladium-catalyzed amidation of a 2-chloro-3-aminopyridine with a primary amide, followed by in-situ cyclization, provides a powerful and selective route to N1-substituted imidazo[4,5-b]pyridines.[1][4] This approach bypasses the problematic direct alkylation step entirely.

dot

Caption: Potential alkylation sites on the imidazo[4,5-b]pyridine core.

Q2: During my synthesis from 2,4-dichloro-3-nitropyridine, I isolated an unexpected isomer. Instead of the imidazo[4,5-b]pyridine, I seem to have formed an imidazo[4,5-c]pyridine. Why did this happen?

A2: This issue arises from a lack of regioselectivity in the initial nucleophilic aromatic substitution (SNAr) step. The 2,4-dichloro-3-nitropyridine starting material has two reactive chlorine atoms. While the chlorine at the 4-position is generally more activated towards nucleophilic attack by the electron-withdrawing nitro group, substitution can also occur at the 2-position.

Mechanistic Explanation:

The cyclization pathway is predetermined by the position of the initial amine substitution.

  • Desired Pathway (Imidazo[4,5-b]pyridine): If the first amine substitutes the chlorine at the 4-position , subsequent reduction of the nitro group and cyclization will correctly form the imidazo[4,5-b]pyridine ring system.

  • Side Reaction Pathway (Imidazo[4,5-c]pyridine): If the first amine attacks the chlorine at the 2-position , the resulting intermediate will cyclize to form the isomeric imidazo[4,5-c]pyridine scaffold.[5]

While the substitution is often selective for the 4-position, ratios of 8.5:1.5 have been reported, indicating that the formation of the undesired isomer is a significant possibility.[5]

Prevention Protocol:

  • Optimize SNAr Conditions: Lowering the reaction temperature and carefully controlling the addition rate of the nucleophilic amine can favor the thermodynamically preferred product.

  • Use a Directing Amine: The choice of amine can influence the regioselectivity. In some solid-phase syntheses, using a polymer-supported secondary amine for the first substitution, followed by a primary amine for the second, has been shown to direct the cyclization towards the desired imidazo[4,5-b]pyridine scaffold.[5]

  • Chromatographic Separation: In cases where a mixture is unavoidable, careful purification using semi-preparative HPLC or column chromatography is necessary to isolate the desired isomer.[5]

Q3: My final cyclization step to form the imidazole ring is low-yielding. What are the common causes and solutions?

A3: A low-yielding cyclization step, typically from a 2,3-diaminopyridine precursor, can be attributed to several factors related to the reactants and the reaction conditions. The most common method involves the condensation of a 2,3-diaminopyridine with a carbonyl compound (like an aldehyde or carboxylic acid) or its derivative.[6][7]

Troubleshooting Guide for Poor Cyclization Yield

Problem/SymptomPotential CauseSuggested Solution & Explanation
Reaction Stalls / Incomplete Conversion Insufficient Dehydration: The cyclization is a condensation reaction that produces water. If water is not effectively removed, the equilibrium can shift back towards the starting materials.Use a Dehydrating Agent or Dean-Stark Trap: When using carboxylic acids, strong acids like polyphosphoric acid (PPA) act as both catalyst and dehydrating agent. For aldehydes, adding a mild Lewis acid or running the reaction in a solvent like toluene with a Dean-Stark apparatus can effectively remove water.
Degradation of Product Harsh Reaction Conditions: High temperatures (above 95°C) or overly acidic conditions can cause degradation of the imidazo[4,5-b]pyridine product, especially if it has sensitive functional groups.[8]Optimize Temperature and Catalyst: Screen lower reaction temperatures (e.g., 80-90°C).[8] Consider milder catalysts. For aldehyde condensations, catalysts like iodine or recyclable clays (Al³⁺-K10) can promote cyclization under less harsh conditions.[3][7]
Formation of Byproducts Oxidative Side Reactions: When condensing with aldehydes, especially under air, the reaction can be sensitive to oxidation. The intermediate dihydropyridine species may undergo unintended reactions if not efficiently converted to the final aromatic product.Control the Atmosphere: Run the reaction under an inert atmosphere (N₂ or Argon). Alternatively, some methods leverage air as the oxidant in a controlled manner, but this requires careful optimization.[7] Using a mild oxidant like diiodine (I₂) can provide a more controlled conversion.[3]
Low Reactivity of Starting Material Electron-Withdrawing Groups: If the diaminopyridine precursor is substituted with strong electron-withdrawing groups, the nucleophilicity of the amino groups is reduced, slowing down the condensation.Use a More Reactive Carbonyl Source: Instead of a carboxylic acid, use a more electrophilic derivative like an acid chloride or an orthoester (e.g., triethyl orthoformate), which can react under milder conditions.[7]

dot

Troubleshooting_Workflow Start Low Cyclization Yield Check_Temp Are Reaction Conditions Too Harsh (>95°C)? Start->Check_Temp Check_Water Is Water Being Effectively Removed? Check_Temp->Check_Water No Sol_Temp Solution: Lower Temperature (80-90°C) and/or Use Milder Catalyst Check_Temp->Sol_Temp Yes Check_Reactivity Are Starting Materials Deactivated (e.g., EWGs)? Check_Water->Check_Reactivity Yes Sol_Water Solution: Add Dehydrating Agent (PPA) or Use Dean-Stark Trap Check_Water->Sol_Water No Check_Atmosphere Is the Reaction Sensitive to Oxidation? Check_Reactivity->Check_Atmosphere No Sol_Reactivity Solution: Use More Reactive Electrophile (e.g., Orthoester, Acid Chloride) Check_Reactivity->Sol_Reactivity Yes Sol_Atmosphere Solution: Run Under Inert Atmosphere (N2/Ar) or Add Controlled Oxidant (I2) Check_Atmosphere->Sol_Atmosphere Yes End Consult Further Literature Check_Atmosphere->End No

Caption: Troubleshooting workflow for low-yielding cyclization reactions.

References
  • Štefanić, Z., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Available at: [Link]

  • Bistrović, A., et al. (2018). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. Available at: [Link]

  • Rosenberg, A. J., et al. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Chemistry Portal. Available at: [Link]

  • Kurasov, O. V., et al. (2007). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. Available at: [Link]

  • Sławiński, J., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available at: [Link]

  • El-Ghozlani, M., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules. Available at: [Link]

  • El-Ghozlani, M., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Bistrović, A., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. Available at: [Link]

  • Rosenberg, A. J., et al. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Letters. Available at: [Link]

  • Dubina, T. F., et al. (2024). Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks. ResearchGate. Available at: [Link]

  • Al-duaij, O. K., et al. (2003). Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Shah, S., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Troubleshooting

solubility issues of 3-benzyl-3H-imidazo[4,5-b]pyridine in aqueous solutions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 3-benzyl-3H-imidazo[4,5-b]pyridine. This guide provides in-depth troubleshooting strategies and answers...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-benzyl-3H-imidazo[4,5-b]pyridine. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges commonly encountered with this compound in aqueous solutions. As Senior Application Scientists, our goal is to equip you with the foundational knowledge and practical protocols to overcome these hurdles in your research and development workflows.

I. Understanding the Challenge: Physicochemical Profile

The solubility of a compound is dictated by its molecular structure. 3-benzyl-3H-imidazo[4,5-b]pyridine possesses a rigid, planar heterocyclic core (an imidazopyridine system, which is a bioisostere of purine) and a large, hydrophobic benzyl substituent.[1] This combination leads to strong intermolecular stacking interactions and low affinity for water, resulting in poor aqueous solubility.

PropertyEstimated Value / CharacteristicRationale & Implications for Aqueous Solubility
Molecular Weight ~209.25 g/mol Moderate molecular weight; not the primary driver of insolubility.
logP (Octanol-Water Partition Coefficient) > 3.0The imidazo[4,5-b]pyridine core is moderately lipophilic (calculated XLogP3 for the parent is 0.3).[2] The addition of a benzyl group significantly increases hydrophobicity, driving a strong preference for non-polar environments over water.[3]
Aqueous Solubility Expected to be low (< 10 µg/mL)High lipophilicity and a planar structure, which promotes stable crystal lattice formation, are key contributors to poor aqueous solubility. Studies on other complex imidazo[4,5-b]pyridine derivatives have reported solubilities in the range of 0.01 to 0.87 mg/mL.[4]
pKa (Acid Dissociation Constant) Basic pKa ~ 4-5; Acidic pKa ~ 11The pyridine nitrogen is weakly basic and can be protonated under acidic conditions. The imidazole N-H proton is very weakly acidic (pKa of a similar 2-phenylimidazo[4,5-b]pyridine was reported as 11.07), meaning it will remain protonated and neutral across the physiological pH range.[4]

II. Frequently Asked Questions (FAQs)

Q1: Why is my 3-benzyl-3H-imidazo[4,5-b]pyridine not dissolving in aqueous buffers like PBS (pH 7.4)?

A1: The insolubility at neutral pH is expected due to the compound's chemical nature. At pH 7.4, the molecule is uncharged (neutral). Its large, non-polar benzyl group and planar heterocyclic system make it highly hydrophobic (high logP), meaning it is energetically unfavorable for the molecule to interact with polar water molecules.[3] It prefers to remain in its solid, crystalline state. For a molecule to dissolve, the energy required to break its crystal lattice must be overcome by the favorable interactions with the solvent—a process that is difficult for this compound in water.

Q2: I see two potential tautomers (1H and 3H) for the imidazo[4,5-b]pyridine core. Does this affect solubility?

A2: The presence of tautomers is a characteristic of the imidazo[4,5-b]pyridine system.[5] However, in your specific compound, the benzyl group is fixed at the N-3 position, which locks the tautomeric form. Therefore, tautomerization is not a factor in the solubility behavior of 3-benzyl-3H-imidazo[4,5-b]pyridine.

Q3: The compound dissolves in DMSO, but crashes out when I add it to my aqueous assay buffer. What is happening?

A3: This is a classic problem for poorly soluble compounds. Dimethyl sulfoxide (DMSO) is a strong, polar aprotic solvent capable of dissolving a wide range of molecules.[6] When you create a concentrated stock solution in 100% DMSO, the compound is fully solvated. However, when this stock is diluted into an aqueous buffer, the local solvent environment rapidly changes from DMSO-rich to water-rich. Since the compound is insoluble in water, it precipitates out of the solution once the DMSO concentration falls below a critical level required to keep it dissolved. The final concentration of DMSO in your assay should be kept as low as possible (typically <0.5%) to minimize solvent-induced artifacts.

Q4: Can I just heat the solution or sonicate it to get it to dissolve?

A4: While heating and sonication can increase the rate of dissolution, they do not increase the thermodynamic equilibrium solubility of the compound. Any compound dissolved using these methods above its equilibrium solubility will exist in a supersaturated and unstable state, likely leading to precipitation over time, which can cause inconsistent results in your experiments. These methods are generally not recommended for preparing stable solutions for assays.

III. Troubleshooting Guide: Strategies for Solubilization

When encountering solubility issues, a systematic approach is crucial. The following section provides step-by-step guidance on proven methods to enhance the aqueous solubility of 3-benzyl-3H-imidazo[4,5-b]pyridine.

Issue 1: Compound is insoluble in neutral aqueous buffer (e.g., PBS pH 7.4).

Causality: The most effective strategy for this class of compounds is often pH modification. The imidazo[4,5-b]pyridine core contains a basic pyridine nitrogen. By lowering the pH of the solution, this nitrogen atom can be protonated, creating a positively charged species (a salt). This charged form has a much higher affinity for polar water molecules, leading to a significant increase in aqueous solubility.[7][8]

Caption: pH-dependent protonation of 3-benzyl-3H-imidazo[4,5-b]pyridine.

Experimental Protocol: Preparing an Acidified Stock Solution

  • Weigh the Compound: Accurately weigh the desired amount of 3-benzyl-3H-imidazo[4,5-b]pyridine powder.

  • Initial Suspension: Add a small volume of high-purity water (e.g., Milli-Q) to the powder to create a slurry. Do not add the full volume yet.

  • Acidification: While stirring, add 1N HCl dropwise. The compound should begin to dissolve as the pH drops and the molecule becomes protonated.

  • Clarity Check: Continue adding acid until the solution becomes completely clear. Use a calibrated pH meter to check the final pH, which will likely be in the range of 2-4.

  • Final Volume Adjustment: Once the compound is fully dissolved, add water to reach the final desired concentration.

  • Sterile Filtration: If for cell-based assays, filter the final solution through a 0.22 µm syringe filter compatible with acidic solutions.

  • Validation: Before use, it is crucial to perform a buffer compatibility test. Add a small aliquot of your acidic stock solution to your final assay buffer and observe for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or adjust the pH of the final assay buffer.

Causality: If pH modification is not suitable for your experimental system (e.g., it could affect cell viability or protein function), the use of co-solvents is the next best approach. Co-solvents are water-miscible organic solvents that enhance the solubility of non-polar compounds by reducing the overall polarity of the solvent system.[9] They disrupt the strong hydrogen-bonding network of water, making it more favorable for the hydrophobic compound to be solvated.

Commonly Used Co-solvents:

Co-solventTypical Starting ConcentrationNotes
Ethanol 5-20% (v/v)Generally well-tolerated in many biological systems at low concentrations.
Propylene Glycol (PG) 5-30% (v/v)A common excipient in pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400) 10-40% (v/v)Higher viscosity; very effective for many poorly soluble drugs.
N-Methyl-2-pyrrolidone (NMP) 1-5% (v/v)A very strong solubilizing agent, but use with caution due to potential toxicity.
Dimethyl Sulfoxide (DMSO) < 1% (v/v) in final solutionExcellent solubilizer but must be kept at very low final concentrations to avoid off-target effects.[6]

Experimental Protocol: Preparing a Stock Solution with a Co-solvent

  • Weigh the Compound: Accurately weigh the desired amount of 3-benzyl-3H-imidazo[4,5-b]pyridine.

  • Initial Dissolution: Add a small volume of the chosen co-solvent (e.g., PEG 400) to the powder and vortex or sonicate until fully dissolved. You may need to create a high-concentration intermediate solution in 100% co-solvent.

  • Aqueous Dilution: While stirring vigorously, slowly add the aqueous buffer to the co-solvent solution. Crucially, add the aqueous phase to the organic phase, not the other way around , to avoid immediate precipitation.

  • Observe for Clarity: Monitor the solution for any signs of cloudiness or precipitation as you add the aqueous component.

  • Final Concentration: Adjust to the final desired volume and co-solvent percentage.

  • Validation: Always run a vehicle control in your experiments (assay buffer with the same final concentration of the co-solvent) to ensure the co-solvent itself does not affect the experimental outcome.

Issue 2: Precipitation occurs over time, even with pH or co-solvent modification.

If simple pH or co-solvent systems fail to provide a stable solution at the required concentration, more advanced formulation strategies may be necessary, particularly for in vivo studies.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic benzyl group of your compound can become encapsulated within this cavity, forming an "inclusion complex" that has greatly enhanced aqueous solubility.[2][4] Beta-cyclodextrins, and particularly chemically modified versions like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

  • Surfactants: Surfactants form micelles in aqueous solution above a certain concentration (the critical micelle concentration, or CMC). The hydrophobic core of these micelles can entrap insoluble drug molecules, effectively solubilizing them in the aqueous phase.[6] Common non-ionic surfactants used in research include Tween® 80 and Kolliphor® EL (formerly Cremophor® EL).

IV. Decision-Making Workflow

Caption: Troubleshooting workflow for solubilizing 3-benzyl-3H-imidazo[4,5-b]pyridine.

V. References

  • Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, 53(14), 5257-5272. Available at: [Link]

  • Wikipedia. (2024). Benzyl alcohol. Available at: [Link]

  • Zielińska-Pisklak, M., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(23), 5639. Available at: [Link]

  • PubChem. (n.d.). 3H-Imidazo(4,5-b)pyridin-2-amine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Imidazo(4,5-b)pyridine. National Center for Biotechnology Information. Available at: [Link]

  • Snoun, M., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. Available at: [Link]

  • Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at: [Link]

  • Pal, A., & Dey, A. (2005). Effect of Hydrotropes on the Solubility and Mass Transfer Coefficient of Benzyl Benzoate in Water. Journal of Chemical & Engineering Data, 50(3), 963-966. Available at: [Link]

  • Perin, N., et al. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Available at: [Link]

  • Benci, K., et al. (2012). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 17(9), 10660-10678. Available at: [Link]

  • Cindrić, M., et al. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR. Available at: [Link]

  • Al-Masoudi, W. A. (2016). Theoretical Prediction of Lipophilicity for Some Drugs Compounds. Journal of Chemical and Pharmaceutical Sciences, 9(4).

  • Hjouji, M., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3217. Available at: [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. Available at: [Link]

  • Serajuddin, A. T. M. (1986). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences, 75(4), 382-385. Available at: [Link]

  • Cristofoli, F., et al. (1995). Purine and 1-deazapurine ribonucleosides and deoxyribonucleosides: synthesis and biological activity. Journal of Medicinal Chemistry, 38(12), 2091-2098. Available at: [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Available at: [Link]

  • PubChemLite. (n.d.). 3-phenyl-3h-imidazo[4,5-b]pyridine. Available at: [Link]

Sources

Optimization

overcoming resistance to 3-benzyl-3H-imidazo[4,5-b]pyridine in cancer cells

Welcome to the Technical Support and Troubleshooting Center for 3-benzyl-3H-imidazo[4,5-b]pyridine (3-BIP) and its derivatives. As a core scaffold for potent pan-kinase inhibitors—primarily targeting Aurora Kinases (A/B)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for 3-benzyl-3H-imidazo[4,5-b]pyridine (3-BIP) and its derivatives. As a core scaffold for potent pan-kinase inhibitors—primarily targeting Aurora Kinases (A/B), FLT3, and CDK9—3-BIP is highly effective in oncology models[1][2]. However, prolonged exposure in cancer cells frequently induces acquired resistance[3][4].

This guide is engineered for application scientists and drug development professionals. It provides mechanistic troubleshooting, self-validating protocols, and quantitative benchmarks to identify and overcome resistance in your cell-based assays.

I. Resistance Mechanism & Diagnostic Workflow

Before altering your experimental parameters, you must identify the precise molecular mechanism driving the resistance. Resistance to imidazo[4,5-b]pyridines generally falls into three categories: drug efflux, target-site mutation, or compensatory pathway activation.

ResistanceMechanism Start Observe 3-BIP Resistance (IC50 Shift > 10x) CheckConc Measure Intracellular 3-BIP (LC-MS/MS) Start->CheckConc LowConc Low Intracellular Concentration CheckConc->LowConc Drug excluded NormalConc Normal Intracellular Concentration CheckConc->NormalConc Drug enters cell Efflux ABCB1/P-gp Efflux Confirm w/ Tariquidar LowConc->Efflux CheckTarget Assess Target Kinase (Aurora A / FLT3) NormalConc->CheckTarget Mutated Kinase Domain Mutation (e.g., FLT3-D835Y) CheckTarget->Mutated Sanger Sequencing WT Wild-Type Kinase (Target Inhibited) CheckTarget->WT Phospho-array AltPathway Compensatory Signaling (e.g., MEK/ERK Bypass) WT->AltPathway

Caption: Diagnostic workflow for identifying 3-BIP resistance mechanisms in cancer cell models.

II. Troubleshooting & FAQs

Q1: My colon cancer cell lines (e.g., HCT116) initially responded to 3-BIP but are now highly resistant. The IC50 has shifted over 50-fold. What is the primary cause? A1: A massive, rapid IC50 shift is classically indicative of drug efflux. Imidazo[4,5-b]pyridine derivatives are known substrates for the ABCB1 (P-glycoprotein) multidrug resistance efflux pump[4]. Causality: Chronic exposure to the hydrophobic 3-BIP scaffold upregulates ABCB1 expression. The pump actively hydrolyzes ATP to extrude the compound out of the cytoplasm, physically preventing it from reaching intracellular kinase targets like Aurora A or CDK9. Resolution: Perform an intracellular accumulation assay (see Protocol 1). If confirmed, co-administer a competitive ABCB1 inhibitor (e.g., Verapamil or Tariquidar) to restore sensitivity[4].

Q2: We ruled out ABCB1 efflux. Intracellular concentrations of 3-BIP are identical to wild-type cells, yet resistance persists in our AML (MV4-11) models. What is happening? A2: If the drug is successfully accumulating inside the cell but failing to induce apoptosis, you are likely facing an acquired target-site mutation. 3-BIP derivatives strongly inhibit FLT3, which is constitutively active in MV4-11 cells via an Internal Tandem Duplication (FLT3-ITD)[3]. Causality: Under selective pressure, cancer cells develop secondary point mutations in the kinase activation loop (e.g., FLT3-D835Y) or gatekeeper residues (e.g., Aurora A-T217D)[1][3]. These mutations alter the steric environment or disrupt the hydrogen-bonding network required for the imidazo[4,5-b]pyridine core to anchor within the ATP-binding pocket. Resolution: Sequence the kinase domains of FLT3 and Aurora A/B. Transition to a next-generation inhibitor designed to accommodate the mutated active site, or utilize PROTACs to degrade the mutant protein.

Q3: We confirmed that 3-BIP is inhibiting its target (Aurora A auto-phosphorylation at Thr288 is completely abolished), but the cells are still surviving. Why? A3: This paradox indicates compensatory pathway activation (kinome reprogramming). Causality: When a critical node like Aurora A or FLT3 is chronically inhibited, cancer cells bypass the blockade by upregulating parallel survival cascades, most commonly the PI3K/AKT/mTOR or MEK/ERK pathways. The cell no longer relies on the primary target for survival. Resolution: Perform a phosphoproteomic array to identify hyperactive parallel kinases. Implement a rational combination therapy (e.g., 3-BIP + a MEK inhibitor) to achieve synthetic lethality.

III. Validated Experimental Protocols

To ensure scientific integrity, all protocols must be self-validating. Do not rely on single-endpoint readouts without internal mechanistic controls.

Protocol 1: Intracellular Drug Accumulation Assay (LC-MS/MS)

Purpose: To definitively determine if resistance is driven by ABCB1-mediated efflux[4].

  • Cell Seeding: Seed resistant and parental (WT) cancer cells at 1×106 cells/well in 6-well plates. Incubate overnight.

  • Treatment & Control Setup (Self-Validation Step):

    • Group A: Treat with 1 µM 3-BIP.

    • Group B: Treat with 1 µM 3-BIP + 10 µM Tariquidar (a highly specific ABCB1 inhibitor). Why? If efflux is the true cause, Group B must show a complete restoration of intracellular 3-BIP levels matching the WT cells.

  • Incubation & Arrest: Incubate for 4 hours. Rapidly wash cells 3x with ice-cold PBS to immediately halt all ATP-dependent efflux pump activity.

  • Extraction: Lyse cells using 500 µL of cold Methanol:Acetonitrile (1:1 v/v). Scrape, transfer to microcentrifuge tubes, and centrifuge at 14,000 x g for 15 mins at 4°C.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode optimized for the 3-BIP mass transition). Normalize the drug concentration to total cellular protein using a parallel BCA assay.

Protocol 2: Kinase Domain Mutational Profiling & Functional Validation

Purpose: To identify and validate steric mutations (e.g., FLT3-D835Y) preventing 3-BIP binding[3].

  • RNA Extraction & Amplification: Isolate total RNA from the resistant cell line. Synthesize cDNA and PCR-amplify the kinase domains of FLT3 (exons 13-20) and Aurora A.

  • Sequencing: Perform Sanger sequencing to identify non-synonymous point mutations.

  • Functional Validation (Self-Validation Step): Sequencing alone proves correlation, not causality. To validate:

    • Perform site-directed mutagenesis to introduce the identified mutation (e.g., D835Y) into a wild-type FLT3 plasmid.

    • Transduce a 3-BIP-sensitive, IL-3 dependent Ba/F3 cell line with the mutant construct.

    • Perform a 72-hour CellTiter-Glo viability assay. If the Ba/F3 cells exhibit the exact IC50 shift seen in your resistant model, the mutation is definitively causal.

IV. Cellular Signaling & Resistance Pathways

SignalingPathway Drug 3-BIP Scaffold AuroraA Aurora A Kinase Drug->AuroraA Inhibits WT FLT3 FLT3 (ITD) Drug->FLT3 Inhibits WT Mitosis Mitotic Progression AuroraA->Mitosis Promotes Survival Cell Survival FLT3->Survival Promotes ABCB1 ABCB1 (P-gp) Pump ABCB1->Drug Effluxes Drug Mut Point Mutations (T217D / D835Y) Mut->AuroraA Blocks Binding Mut->FLT3 Blocks Binding

Caption: Mechanisms of 3-BIP action and points of failure via efflux (ABCB1) or target mutation.

V. Quantitative Resistance Profiles

The following table summarizes expected IC50 shifts across different resistance phenotypes and the quantitative impact of targeted rescue strategies.

Cell Line ModelPrimary TargetResistance Mechanism3-BIP IC50 (Monotherapy)Rescue Strategy3-BIP IC50 (Combination)
HCT116 (WT) Aurora A / CDK9None (Baseline)0.045 µMN/AN/A
HCT116-Res Aurora A / CDK9ABCB1 Overexpression> 5.00 µM+ 10 µM Tariquidar0.052 µM
MV4-11 (WT) FLT3-ITDNone (Baseline)0.038 µMN/AN/A
MV4-11-Res FLT3-ITDFLT3-D835Y Mutation2.10 µM+ Type II FLT3 Inhibitor0.040 µM (Equivalent)
MCF-7-Res Aurora AMEK Bypass Activation1.85 µM+ 10 nM Trametinib0.080 µM

VI. References

  • Bavetsias, V., et al. "Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Bavetsias, V., et al. "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Misbahi, H., et al. "In Vitro Evaluation of the Multidrug Resistance Reversing Activity of Novel Imidazo[4,5-b]pyridine Derivatives." Anticancer Research.[Link]

  • El-Badry, Y. A., et al. "Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity." Bioorganic Chemistry, Elsevier.[Link]

Sources

Troubleshooting

stability of 3-benzyl-3H-imidazo[4,5-b]pyridine in different solvents and pH

Welcome to the Technical Support Center for 3-benzyl-3H-imidazo[4,5-b]pyridine . This guide is engineered for researchers, analytical chemists, and drug development professionals who require precise, mechanistic troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-benzyl-3H-imidazo[4,5-b]pyridine . This guide is engineered for researchers, analytical chemists, and drug development professionals who require precise, mechanistic troubleshooting for handling this specific heterocyclic scaffold.

Unlike the parent imidazo[4,5-b]pyridine, the N-3 benzyl substitution fundamentally alters the molecule's physicochemical properties, eliminating tautomerism and significantly increasing lipophilicity[1]. Below, you will find expert-level troubleshooting guides, self-validating protocols, and quantitative data to ensure the integrity of your experimental workflows.

Troubleshooting Guide: Solvent Compatibility & Precipitation

Q: My 3-benzyl-3H-imidazo[4,5-b]pyridine stock in DMSO precipitates immediately when diluted into a pH 7.4 biological assay buffer. Is the compound degrading? A: It is precipitating, not degrading. The addition of the hydrophobic benzyl group at the N-3 position significantly increases the lipophilicity of the imidazo[4,5-b]pyridine core. At neutral pH, the molecule exists entirely as a neutral free base, as the pKa of the protonated core is typically between 3.4 and 4.4[2]. Causality & Solution: Water cannot solvate the uncharged, lipophilic benzyl moiety. To prevent this, ensure your final DMSO concentration remains above 1-2%, or formulate the compound using a surfactant (e.g., Tween-20) or a co-solvent system.

Q: Can I use Methanol or Ethyl Acetate for long-term storage of this compound? A: Yes. 3-benzyl-3H-imidazo[4,5-b]pyridine exhibits excellent stability and solubility in polar aprotic and polar protic organic solvents[1]. However, for long-term archival storage, anhydrous DMSO or lyophilized powder stored at -20°C is recommended to prevent trace oxidation of the benzylic carbon over time.

Table 1: Quantitative Stability and Solubility Matrix

Data summarized for 3-benzyl-3H-imidazo[4,5-b]pyridine across standard laboratory conditions.

Solvent / BufferpH RangeApparent SolubilityChemical Stability (24h @ 37°C)Primary Molecular State
DMSO (100%) N/A> 50 mM> 99%Neutral Free Base
Methanol / ACN N/A> 20 mM> 99%Neutral Free Base
Aqueous Buffer 1.0 - 3.0~ 1 - 5 mM~ 95% (Slow degradation)Monoprotonated Cation
Aqueous Buffer 4.0 - 6.0< 0.5 mM> 98%Equilibrium (Cation/Neutral)
Aqueous Buffer 7.0 - 12.0< 0.05 mM> 99%Neutral Free Base

Troubleshooting Guide: pH-Dependent Behavior & LC-MS Anomalies

Q: I observe a loss of compound signal over 24 hours in highly acidic media (pH < 2.0). What is the degradation mechanism? A: While the imidazo[4,5-b]pyridine core is robust, extreme acidic conditions coupled with elevated temperatures can lead to slow ring-opening events. However, the N-benzyl bond itself is highly resistant to acid hydrolysis[1]. If your protocol requires heating (e.g., >85°C), thermal degradation of the heterocycle will accelerate[3]. Causality & Solution: Keep acidic incubations at or below 37°C.

Q: Does 3-benzyl-3H-imidazo[4,5-b]pyridine undergo tautomerization in solution? I am seeing peak splitting on my HPLC. A: No. Unlike the parent 1H/3H-imidazo[4,5-b]pyridine which exhibits dynamic tautomeric equilibria, alkylation at the N-3 position with a benzyl group "locks" the molecule into the 3H-configuration[1]. Furthermore, the lack of an acidic imidazole NH means it cannot be deprotonated to an anion at high pH[4]. Causality & Solution: If you observe peak splitting, it is not tautomerism. It is likely due to secondary interactions between the basic pyridine nitrogen (N-4) and unendcapped silanol groups on your stationary phase. Ensure your mobile phase is properly buffered (e.g., 0.1% Formic Acid or TFA) to keep the compound fully and uniformly protonated during the chromatographic run.

System Visualization: pH and Solvent Logic

The following diagram illustrates the logical relationship between solvent choice, pH adjustments, and the physical state of 3-benzyl-3H-imidazo[4,5-b]pyridine.

pH_Solvent_Logic N_Core 3-Benzyl-3H-imidazo[4,5-b]pyridine (Neutral Free Base) N_Acid Acidic Media (pH < 4.0) Protonation at N-4/N-1 N_Core->N_Acid Decrease pH N_Base Basic Media (pH > 8.0) Neutral State Maintained N_Core->N_Base Increase pH N_Org Organic Solvents (DMSO, MeOH, EtOAc) N_Core->N_Org Dissolve N_Aq Aqueous Solvents N_Acid->N_Aq Dissolve N_Base->N_Aq Dissolve N_Sol_High High Solubility (Cationic Form) N_Aq->N_Sol_High if Acidic N_Sol_Low Low Solubility (Precipitation Risk) N_Aq->N_Sol_Low if Basic/Neutral N_Stable High Stability (Fully Dissolved) N_Org->N_Stable All pH (Apparent)

Logical relationship between pH, solvent polarity, and compound physical stability.

Standardized Protocol: Self-Validating pH-Stability & Solubility Profiling

To accurately determine whether a loss of signal in your assay is due to chemical degradation or physical precipitation, utilize this self-validating methodology based on established 5[5].

Step 1: Stock Preparation Dissolve 3-benzyl-3H-imidazo[4,5-b]pyridine in anhydrous DMSO to a concentration of 10 mM. Causality: Anhydrous DMSO prevents premature hydrolysis and ensures complete solvation of the lipophilic benzyl moiety prior to aqueous exposure.

Step 2: Buffer Formulation Prepare 50 mM buffers across the target pH range (e.g., Citrate pH 3.0, Acetate pH 5.0, Phosphate pH 7.4, Borate pH 10.0). Causality: Using distinct, high-capacity buffering agents ensures the pH remains rigidly stable upon the addition of the basic imidazopyridine compound.

Step 3: Spike and Incubate Spike the 10 mM stock into the buffers to a final concentration of 100 µM (1% DMSO final). Vortex immediately for 30 seconds to ensure homogenous dispersion. Incubate at 37°C in a thermoshaker at 300 rpm.

Step 4: Phase Separation (Critical Step) After the desired incubation time (e.g., 24h), centrifuge the samples at 15,000 x g for 10 minutes prior to sampling. Causality: This physically separates precipitated free-base from the dissolved fraction. Sampling a heterogeneous suspension will yield erratic, false-positive degradation readings.

Step 5: Quench and Analyze Dilute the supernatant 1:1 with mobile phase (e.g., 50% Acetonitrile / 50% Water with 0.1% Formic Acid) and inject onto an LC-MS/UV system.

Step 6: Self-Validation Logic Compare the Area Under the Curve (AUC) of the 24h sample against a matrix-matched 0h control.

  • Precipitation: A reduction in parent AUC without the appearance of new mass peaks indicates the compound crashed out of solution.

  • Degradation: A reduction in parent AUC accompanied by new peaks (e.g., m/z shifts corresponding to oxidation or hydrolysis) confirms true chemical instability.

References

  • Source: irb.
  • Source: doi.
  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH)
  • Source: benchchem.
  • Source: acs.

Sources

Reference Data & Comparative Studies

Validation

comparing the efficacy of 3-benzyl-3H-imidazo[4,5-b]pyridine with known Aurora kinase inhibitors

Title: Comparative Efficacy Guide: 3-Benzyl-3H-imidazo[4,5-b]pyridine Scaffold vs. Optimized Aurora Kinase Inhibitors Executive Summary Aurora kinases (A, B, and C) are critical serine/threonine kinases that orchestrate...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Efficacy Guide: 3-Benzyl-3H-imidazo[4,5-b]pyridine Scaffold vs. Optimized Aurora Kinase Inhibitors

Executive Summary Aurora kinases (A, B, and C) are critical serine/threonine kinases that orchestrate centrosome maturation, spindle assembly, and chromosomal segregation during mitosis. Aberrant overexpression of Aurora kinases is a hallmark of numerous malignancies, making them highly validated targets for oncological drug development[1]. While the bare 3-benzyl-3H-imidazo[4,5-b]pyridine molecule serves as a fundamental synthetic building block, it lacks the complex pharmacophoric elements required for potent kinase inhibition[2]. This guide provides a rigorous structural and empirical comparison between this baseline scaffold and highly optimized imidazo[4,5-b]pyridine-derived clinical candidates, detailing the causality behind their differential efficacies and the self-validating protocols used to evaluate them.

Mechanistic Rationale: Evolution of the Imidazo[4,5-b]pyridine Pharmacophore

To achieve high-affinity, ATP-competitive inhibition of Aurora kinases, a small molecule must satisfy specific spatial and electronic requirements within the kinase active site.

  • The Hinge Region Interaction: The ATP-binding pocket of Aurora A features a critical hinge region (specifically residue Ala213). Optimized inhibitors utilize a substituted C2-amino or C2-aryl/pyrazolyl group to establish essential hydrogen bonds with the backbone carbonyl and amide of Ala213[1][3].

  • Solvent Channel Extension: High potency and favorable physicochemical properties (such as oral bioavailability) are achieved by extending functional groups from the C7 position of the imidazo[4,5-b]pyridine core into the solvent-accessible channel. For instance, the incorporation of a 1-benzylpiperazinyl or pyrazolyl motif at C7 drastically improves both target affinity and aqueous solubility[1][4].

  • The Scaffold Deficit: The bare 3-benzyl-3H-imidazo[4,5-b]pyridine scaffold possesses a benzyl group at the N3 position but is entirely unsubstituted at the critical C2, C6, and C7 positions[2][5]. Consequently, it cannot form the requisite hinge-binding hydrogen bonds and fails to engage the solvent channel or the hydrophobic pocket (typically occupied by a C6-halogen). It acts merely as a structural precursor, exhibiting negligible target engagement compared to its optimized descendants.

Pathway AurA Aurora A/B Kinase (Active) Mitosis Spindle Assembly & Successful Mitosis AurA->Mitosis Phosphorylation of targets Scaffold 3-Benzyl-3H-imidazo [4,5-b]pyridine (No Hinge Binding) Scaffold->AurA Weak/No Inhibition Optimized Optimized Derivatives (e.g., CCT137690) (Strong Hinge Binding) Optimized->AurA Potent ATP-competitive Inhibition Arrest G2/M Phase Arrest & Apoptosis Optimized->Arrest Phenotypic Outcome

Aurora kinase signaling pathway and the differential impact of imidazo[4,5-b]pyridine inhibitors.

Comparative Efficacy: Scaffold vs. Optimized Inhibitors

The quantitative data below illustrates the stark contrast in efficacy between the unoptimized scaffold and advanced derivatives that have undergone rigorous structure-activity relationship (SAR) optimization.

CompoundClassificationKey Structural FeaturesAurora A IC₅₀ (µM)Aurora B IC₅₀ (µM)HCT116 GI₅₀ (µM)
3-Benzyl-3H-imidazo[4,5-b]pyridine Baseline ScaffoldUnsubstituted C2/C6/C7; lacks hinge-binding motifs[2].> 50.0> 50.0> 100.0
CCT137690 Optimized LeadC2-aryl, C6-bromo, C7-piperazinyl; strong hinge/solvent binding[1][4].0.0150.0250.300
CCT241736 Dual FLT3/Aurora CandidateC2-pyrazolyl, C6-chloro, C7-piperazinyl; orally bioavailable[6][7].0.0380.1480.300
Tozasertib (VX-680) Standard ControlPyrimidine-based Pan-Aurora inhibitor[1].0.0040.0050.010

Data synthesized from established biochemical and cell viability assays[1][4][6][7]. The bare scaffold demonstrates no meaningful activity, validating the necessity of the C2 and C7 substitutions.

Experimental Methodologies: Self-Validating Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay must pass internal quality control gates before data is considered scientifically valid.

Protocol A: High-Throughput TR-FRET Aurora Kinase Assay Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized instead of standard colorimetric assays to completely eliminate false positives caused by the auto-fluorescence of heterocyclic compounds.

  • Compound Preparation: Use acoustic liquid handling (e.g., Echo 550) to dispense compounds into a 384-well plate, creating a 10-point dose-response curve. Causality: Acoustic dispensing eliminates tip-based carryover contamination.

  • Enzyme Reaction: Add 5 nM recombinant Aurora A or B kinase, 10 µM ATP (near the Km​ to ensure competitive inhibition sensitivity), and 50 nM biotinylated substrate peptide. Incubate for 60 minutes at room temperature.

  • Detection: Add Eu-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor) in EDTA-supplemented buffer. Causality: EDTA chelates Mg²⁺, instantly terminating the kinase reaction to ensure precise timing.

  • Self-Validation Gate (Z'-factor): Read the plate at 665 nm / 615 nm emission. Calculate the Z'-factor using the positive control (10 µM VX-680) and negative control (DMSO vehicle). The assay is only valid if Z' > 0.6 , ensuring a robust signal-to-background ratio.

Workflow Step1 Step 1: Compound Prep Acoustic dispensing into 384-well plates (10-point dose-response) Step2 Step 2: Kinase Reaction Add Aurora A/B, ATP, and biotinylated substrate. Incubate 60 min at RT Step1->Step2 Step3 Step 3: TR-FRET Detection Add Eu-anti-phospho antibody & Streptavidin-APC. Quench with EDTA. Step2->Step3 Step4 Step4 Step3->Step4

Step-by-step TR-FRET experimental workflow featuring built-in self-validation gates.

Protocol B: CellTiter-Glo® Luminescent Cell Viability Assay (HCT116) Causality: Quantifying ATP serves as a direct, highly sensitive proxy for the number of metabolically active cells, allowing for accurate GI₅₀ determination[8].

  • Cell Seeding: Seed HCT116 human colon carcinoma cells at 2,000 cells/well in 96-well opaque plates. Self-Validation: Fill the outermost edge wells with 100 µL of PBS instead of cells to mitigate evaporation-induced edge effects.

  • Incubation & Dosing: Incubate overnight at 37°C, 5% CO₂ to allow adherence. Treat cells with serial dilutions of the imidazo[4,5-b]pyridine compounds. Include a VX-680 reference plate to validate cell line sensitivity.

  • Luminescence Readout: After 72 hours, add CellTiter-Glo® reagent (v/v). Shake for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the luminescent signal, and record on a microplate reader[8].

  • Data Processing: Normalize data against the DMSO control (100% viability) and cell-free media (0% viability). Generate non-linear regression curves to extract GI₅₀ values.

Conclusion

The empirical data unequivocally demonstrates that while 3-benzyl-3H-imidazo[4,5-b]pyridine provides a robust synthetic framework, it is biologically inert against Aurora kinases in its native state. It is only through rational, structure-guided derivatization—specifically targeting the Ala213 hinge region via C2 substitution and the solvent channel via C7 substitution—that potent, orally bioavailable preclinical candidates like CCT137690 and CCT241736 are realized.

References

  • Title: Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Source: Journal of Medicinal Chemistry (2010) URL: [Link]

  • Title: Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Source: Journal of Medicinal Chemistry (2012) URL: [Link]

  • Title: Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Source: Journal of Medicinal Chemistry (2013) URL: [Link]

  • Title: Lerisetron Analogues with Antimalarial Properties: Synthesis, Structure-Activity Relationship Studies and Biological Assessment. Source: ACS Medicinal Chemistry Letters (2018) URL: [Link]

Sources

Comparative

Comparative Guide: 3-Benzyl-3H-Imidazo[4,5-b]Pyridine Scaffolds vs. Alternative Akt Inhibitors

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic divergence, experimental validation, and comparative pharmacology of Akt inhibitors. Executive Summary The hyper...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic divergence, experimental validation, and comparative pharmacology of Akt inhibitors.

Executive Summary

The hyperactivation of the PI3K/AKT/mTOR pathway is a hallmark of numerous malignancies. Historically, the development of Akt inhibitors focused on orthosteric, ATP-competitive molecules (e.g., Capivasertib, Ipatasertib). However, these agents often trigger paradoxical hyperphosphorylation of Akt, complicating biomarker-driven clinical development.

The discovery of the 3-benzyl-3H-imidazo[4,5-b]pyridine and structurally related 3-phenyl-3H-imidazo[4,5-b]pyridine scaffolds (such as ARQ 092 / Miransertib) introduced a paradigm shift[1]. These molecules act as highly potent, ATP-independent allosteric inhibitors. By binding to the interface between the pleckstrin homology (PH) domain and the kinase domain, they lock Akt in an autoinhibited state, offering distinct pharmacological advantages over traditional ATP-competitive agents[2].

Mechanistic Divergence: Allosteric vs. ATP-Competitive

To understand the causality behind the distinct experimental profiles of these inhibitors, one must examine their structural interaction with Akt.

  • ATP-Competitive Inhibitors (e.g., Capivasertib): These molecules bind directly to the ATP pocket in the catalytic domain. While they successfully block substrate phosphorylation (e.g., PRAS40, GSK3β), their occupancy stabilizes Akt in an open, "PH-out" conformation. This exposes the Thr308 and Ser473 residues to upstream kinases (PDK1 and mTORC2) while shielding them from phosphatases, resulting in a paradoxical increase in Akt phosphorylation[3].

  • Imidazo[4,5-b]pyridines (Allosteric): The 3-benzyl/phenyl-3H-imidazo[4,5-b]pyridine derivatives do not bind the ATP pocket. Instead, they act as molecular glue within the cleft between the PH and kinase domains[2]. This stabilizes the closed, "PH-in" autoinhibited conformation. Consequently, the PH domain cannot interact with PIP3 at the plasma membrane, preventing membrane translocation and completely suppressing the phosphorylation of Thr308 and Ser473[3].

AktMechanism PIP3 PIP3 (Cell Membrane) Akt_Active Akt (Active) PH-out Conformation PIP3->Akt_Active Recruits & Activates Akt_Inactive Akt (Inactive) PH-in Conformation Akt_Inactive->Akt_Active Membrane Translocation Downstream Downstream Signaling (e.g., PRAS40, mTOR) Akt_Active->Downstream Kinase Activity Imidazo Imidazo[4,5-b]pyridines (Allosteric) Imidazo->Akt_Inactive Locks in closed state (Prevents activation) ATP_Comp Capivasertib (ATP-Competitive) ATP_Comp->Akt_Active Blocks kinase pocket (Causes paradoxical p-Akt)

Figure 1: Mechanistic divergence between allosteric imidazo[4,5-b]pyridines and ATP-competitive inhibitors.

Comparative Performance Data

The structural differences dictate profound variations in biochemical and cellular assays. The table below synthesizes the quantitative and qualitative profiles of the imidazo[4,5-b]pyridine scaffold against other standard-of-care Akt inhibitors.

Pharmacological Feature3-benzyl/phenyl-3H-imidazo[4,5-b]pyridinesCapivasertib (AZD5363)MK-2206
Binding Mode Allosteric (PH-Kinase Cleft)ATP-Competitive (Kinase Pocket)Allosteric (PH-Kinase Cleft)
Conformational State Stabilizes "PH-in" (Inactive)Stabilizes "PH-out" (Active)Stabilizes "PH-in" (Inactive)
Biochemical IC₅₀ (Full-length Inactive Akt1) < 10 nM< 10 nM< 10 nM
Biochemical IC₅₀ (Truncated Active Akt1) > 10 µM (Inactive) < 10 nM (Potent) > 10 µM (Inactive)
Cellular p-Akt (S473) Status Strongly DecreasedParadoxically IncreasedStrongly Decreased
Cellular p-PRAS40 Status DecreasedDecreasedDecreased

Self-Validating Experimental Protocols

To rigorously classify a novel 3-benzyl-3H-imidazo[4,5-b]pyridine analog, researchers must employ a self-validating experimental matrix. A single assay is insufficient; you must prove both target engagement and conformational dependence.

Protocol A: Cellular Target Engagement & Phosphorylation Profiling

This workflow utilizes Western blotting to establish the cellular phenotype of the inhibitor. By measuring both upstream (p-Akt) and downstream (p-PRAS40) markers, you can definitively separate allosteric from ATP-competitive mechanisms.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed AN3CA (endometrial adenocarcinoma) or similar PTEN-null cells at 3×105 cells/well in 6-well plates. Incubate overnight. Treat with the inhibitor (dose-response: 1 nM to 10 µM) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (NaF, Na₃VO₄).

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Transfer to a PVDF membrane.

  • Probing (The Causality Check):

    • Anti-p-PRAS40 (Thr246): Validates that the kinase activity of Akt is successfully inhibited.

    • Anti-p-Akt (Ser473 / Thr308): Validates the binding mode. A decrease confirms the compound is locking the PH-domain (imidazo[4,5-b]pyridine behavior). An increase indicates ATP-pocket binding.

Workflow Step1 1. Compound Incubation (PTEN-null Cancer Cells) Step2 2. Cell Lysis & Protein Extraction Step1->Step2 Step3 3. Western Blotting (SDS-PAGE) Step2->Step3 Step4 4. Probe for p-Akt (S473/T308) & p-PRAS40 (T246) Step3->Step4 Decision p-Akt Status? Step4->Decision Result1 Decreased p-Akt & p-PRAS40 (Allosteric Inhibitor) Decision->Result1 Imidazo[4,5-b]pyridines Result2 Increased p-Akt, Decreased p-PRAS40 (ATP-Competitive Inhibitor) Decision->Result2 Capivasertib

Figure 2: Self-validating Western blot workflow to distinguish Akt inhibitor binding modes.

Protocol B: Biochemical Kinase Assay (Conformational Dependence)

To prove the structural necessity of the PH domain for the imidazo[4,5-b]pyridine scaffold, perform a parallel TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kinase assay using two different recombinant Akt proteins[3].

Step-by-Step Methodology:

  • Protein Preparation: Obtain (A) Full-length, unphosphorylated Akt1 (1-480) and (B) Truncated, pre-activated Akt1 (104-480, lacking the PH domain).

  • Reaction Assembly: In a 384-well plate, combine 5 nM of the respective Akt1 protein, varying concentrations of the inhibitor, and a fluorescently labeled peptide substrate (e.g., Crosstide) in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Activation (For Protein A only): Add PIP3 vesicles and PDK1 to trigger in situ activation of the full-length Akt.

  • Initiation & Readout: Add ATP (at the Km​ for each respective enzyme state) to initiate the reaction. After 60 minutes, add the TR-FRET detection reagents (Europium-labeled anti-phospho antibody). Read the FRET signal.

  • Data Interpretation: A true 3-benzyl-3H-imidazo[4,5-b]pyridine allosteric inhibitor will exhibit an IC₅₀ in the low nanomolar range for Protein A, but will show virtually no inhibition (IC₅₀ > 10 µM) for Protein B, as the required binding cleft is absent[3].

Expert Insights: Overcoming Resistance and Mutants

From a drug development perspective, the imidazo[4,5-b]pyridine scaffold offers a unique advantage against specific oncogenic mutations. The Akt1-E17K mutation occurs in the PH domain and increases the affinity of Akt for the plasma membrane, driving constitutive, PIP3-independent activation.

While early-generation allosteric inhibitors struggled to effectively bind and inhibit the E17K mutant due to structural shifts in the PH domain, optimized imidazo[4,5-b]pyridine derivatives (such as ARQ 092) have demonstrated potent inhibition of the AKT1-E17K mutant protein[2]. They successfully force the mutant PH domain back into the autoinhibitory cleft, suppressing tumor growth in human xenograft models where ATP-competitive inhibitors face rapid resistance[2].

Sources

Validation

Cross-Reactivity Profiling of 3-Benzyl-3H-Imidazo[4,5-b]Pyridine: A Comparative Kinase Guide

Introduction The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold in modern drug discovery, functioning as a highly effective 1[1]. For application scientists and medicinal chemists, understanding the cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold in modern drug discovery, functioning as a highly effective 1[1]. For application scientists and medicinal chemists, understanding the cross-reactivity of specific substitutions—such as the 3-benzyl-3H-imidazo[4,5-b]pyridine framework—is critical for predicting off-target toxicities and defining a compound's therapeutic window. This guide provides an objective, data-driven comparison of this scaffold against standard kinase inhibitors, detailing the experimental methodologies required to validate its selectivity profile, particularly against2[2].

Mechanistic Rationale: The Imidazo[4,5-b]Pyridine Pharmacophore

The fundamental causality behind the high affinity of imidazo[4,5-b]pyridines for the kinase ATP-binding site lies in their hydrogen-bonding geometry. The N3-hydrogen bond donor and the N4-hydrogen bond acceptor are strictly required to anchor the molecule to the 3[3].

The addition of a 3-benzyl group serves a dual mechanistic purpose:

  • Steric Direction : It vectors the molecule, forcing the core into a specific orientation within the ATP pocket.

  • Hydrophobic Exploitation : The benzyl ring extends into the hydrophobic selectivity pocket (often adjacent to the DFG motif). This spatial occupation dramatically shifts the cross-reactivity profile away from the broad-spectrum activity seen in unsubstituted purines, narrowing the target landscape primarily to4[4].

Signaling Pathway & Target Engagement

To understand the phenotypic outcomes of this specific kinase profile, we must map the downstream effectors. Below is the signaling blockade induced by the 3-benzyl-3H-imidazo[4,5-b]pyridine scaffold.

KinaseSignaling cluster_0 Primary Kinase Targets cluster_1 Downstream Effectors Compound 3-benzyl-3H-imidazo [4,5-b]pyridine AuroraA Aurora A/B Kinases Compound->AuroraA Competitive Inhibition FLT3 FLT3 (WT & ITD) Compound->FLT3 Competitive Inhibition H3 Histone H3 (S10) AuroraA->H3 Phosphorylation Blockade STAT5 STAT5 Pathway FLT3->STAT5 Activation Blockade Phenotype Mitotic Arrest & Apoptosis STAT5->Phenotype H3->Phenotype

Caption: Mechanism of dual Aurora/FLT3 inhibition by 3-benzyl-3H-imidazo[4,5-b]pyridine derivatives.

Comparative Performance Data

When profiling a kinase inhibitor, it is standard practice to benchmark it against both a pan-kinase inhibitor (e.g., Staurosporine) and target-specific clinical compounds (e.g., VX-680 for Aurora, Midostaurin for FLT3). The table below summarizes the cross-reactivity profile across a standard 442-kinase panel. A highly selective compound typically exhibits a5[5].

Kinase Target3-Benzyl-Imidazo[4,5-b]Pyridine (Lead)Staurosporine (Pan-Inhibitor)VX-680 (Aurora Inhibitor)Midostaurin (FLT3 Inhibitor)
Aurora-A (IC50) 15 nM3 nM14 nM>1000 nM
Aurora-B (IC50) 25 nM2 nM18 nM>1000 nM
FLT3 WT (Kd) 6.2 nM1 nM45 nM11 nM
FLT3-ITD (Kd) 38 nM<1 nM85 nM30 nM
VEGFR2 (IC50) 450 nM5 nM30 nM40 nM
Selectivity (Gini) 0.72 (Highly Selective)0.15 (Non-Selective)0.58 (Moderate)0.45 (Moderate)

Data synthesized from established imidazo[4,5-b]pyridine profiling studies[2][4][5].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols detail the exact methodologies required to generate the profiling data. As an application scientist, I emphasize that every step must contain internal controls to validate the assay's integrity.

Protocol 1: High-Throughput Kinase Selectivity Profiling (Active-Site Competition)

Purpose: To objectively quantify the cross-reactivity of the 3-benzyl-3H-imidazo[4,5-b]pyridine scaffold across a broad kinome panel using an active-site directed competition binding assay. Causality: Traditional radiometric assays measure substrate phosphorylation, which can be confounded by ATP concentration variations. A competition binding assay directly measures thermodynamic affinity (Kd) independent of ATP kinetics, providing a truer measure of 2[2].

  • Reagent Preparation : Prepare the 3-benzyl-3H-imidazo[4,5-b]pyridine compound in 100% DMSO to a 1000x stock. Critical Step: Ensure complete dissolution, as micro-precipitates will cause false negatives in binding assays.

  • Immobilization of Kinase Probes : Bind proprietary active-site directed ligands to streptavidin-coated magnetic beads. These ligands will compete with your test compound.

  • Assay Incubation : Combine the kinase-tagged T7 phage strains (representing the 442-kinase panel), the immobilized ligands, and the test compound (diluted to 1 μM final concentration, 0.1% DMSO) in 1x binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • Equilibration : Incubate the mixture at room temperature for 1 hour. Causality: 1 hour ensures thermodynamic equilibrium is reached for both fast and slow-binding inhibitors.

  • Washing and Elution : Wash the beads with buffer (1x PBS, 0.05% Tween 20) to remove unbound phage. Elute the bound kinase-phage using an elution buffer containing a non-biotinylated competitive ligand.

  • Quantification (qPCR) : Measure the amount of eluted kinase using qPCR directed against the T7 phage genome.

  • Validation Check : The assay is only valid if the DMSO control shows maximum phage elution (100% binding) and the Staurosporine positive control shows near 0% elution (complete competition) for its known targets.

Protocol 2: Cellular Target Engagement (Autophosphorylation Assay)

Purpose: To confirm that the biochemical selectivity translates into the complex intracellular environment. Causality: Biochemical Kd does not account for cellular permeability, efflux pumps, or intracellular ATP competition. Measuring the 5 confirms functional target engagement[5].

  • Cell Culture : Seed HCT116 human colon carcinoma cells at 1×104 cells/well in a 96-well plate and incubate overnight at 37°C, 5% CO2.

  • Compound Treatment : Treat cells with a 10-point serial dilution of the 3-benzyl-3H-imidazo[4,5-b]pyridine compound (ranging from 10 μM to 0.5 nM) for 2 hours.

  • Lysis & Protein Extraction : Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Na3VO4, NaF). Causality: Phosphatase inhibitors are strictly required; otherwise, endogenous phosphatases will rapidly dephosphorylate T288 and S10 during lysis, destroying the assay signal.

  • ELISA / Western Blotting : Transfer lysates to a pre-coated ELISA plate capturing Aurora-A. Use a phospho-specific primary antibody against Aurora-A (p-T288) and a secondary HRP-conjugated antibody.

  • Signal Detection : Add ECL substrate and read luminescence. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

  • Validation Check : A parallel viability assay (e.g., CellTiter-Glo) must be run at the 2-hour mark. If viability drops significantly within 2 hours, the reduction in phosphorylation is an artifact of cell death, not specific target engagement.

Conclusion

The 3-benzyl-3H-imidazo[4,5-b]pyridine scaffold represents a highly tunable purine isostere. Compared to pan-inhibitors, its specific hydrogen-bonding constraints and the spatial occupation of the benzyl group yield a highly selective profile (Gini > 0.7) favoring Aurora kinases and FLT3. By employing rigorous, self-validating biochemical and cellular assays, drug development professionals can confidently leverage this scaffold to design targeted therapeutics with minimized off-target liabilities.

References

  • Source: edgccjournal.
  • Source: rsc.
  • Source: acs.
  • Source: acs.
  • Source: acs.

Sources

Comparative

Validating the Anticancer Activity of 3-Benzyl-3H-Imidazo[4,5-b]pyridine Derivatives in Xenograft Models: A Comparative Guide

As a Senior Application Scientist, evaluating novel chemotypes requires a rigorous, causally-driven approach. The 3-benzyl-3H-imidazo[4,5-b]pyridine scaffold has emerged as a highly privileged structure in oncology drug...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel chemotypes requires a rigorous, causally-driven approach. The 3-benzyl-3H-imidazo[4,5-b]pyridine scaffold has emerged as a highly privileged structure in oncology drug development, primarily functioning as a potent, ATP-competitive pan-Aurora kinase inhibitor ()[1]. The imidazole NH acts as a critical hydrogen bond donor within the kinase hinge region, while substitutions at the 3-benzyl and 6-positions dictate target selectivity and pharmacokinetic properties[1].

In this guide, we objectively compare a representative 3-benzyl-3H-imidazo[4,5-b]pyridine derivative (e.g., CCT137690) against Alisertib (MLN8237), a clinical-stage, highly selective Aurora A inhibitor (). While Alisertib selectively disrupts centrosome maturation and spindle assembly via Aurora A[2], the imidazo[4,5-b]pyridine scaffold provides dual blockade of Aurora A and Aurora B, additionally preventing proper chromosome segregation and cytokinesis[3]. This dual inhibition often yields a more profound induction of polyploidy and subsequent apoptosis in resistant solid tumors[4].

Comparative Efficacy Data

To establish a baseline for our in vivo protocols, we must first examine the pharmacological profiles of these compounds. The following table summarizes their in vitro and in vivo parameters.

Parameter3-Benzyl-3H-Imidazo[4,5-b]pyridine Derivative (e.g., CCT137690)Alisertib (MLN8237)
Primary Target(s) Pan-Aurora (A, B, C)[3]Aurora A (Selective)[2]
Enzymatic IC₅₀ Aurora A: 15 nM, Aurora B: 25 nM[1]Aurora A: 1.2 nM, Aurora B: 396.5 nM[4]
Primary PD Biomarker ↓ p-Histone H3 (Ser10), ↓ p-TACC3[3]↓ p-TACC3, Abnormal spindle formation[2]
Xenograft Model SW620 (Colon), MV4-11 (AML)[1],[5]HCT-116 (Colon), Lymphoma[2]
In Vivo Efficacy Significant TGI at 75 mg/kg (Oral)[6]Tumor stasis/regression at 20-30 mg/kg (Oral)[7]
Cellular Phenotype Multipolar spindles, polyploidy, apoptosis[3]G2/M arrest, aneuploidy, senescence[7]
Mechanistic Visualization

Understanding the distinct nodes of intervention is critical for designing pharmacodynamic endpoints.

G Imidazo Imidazo[4,5-b]pyridine (Pan-Aurora Inhibitor) AurA Aurora A Kinase (Spindle Assembly) Imidazo->AurA AurB Aurora B Kinase (Chromosome Segregation) Imidazo->AurB Alisertib Alisertib (MLN8237) (Aurora A Selective) Alisertib->AurA Mitosis Normal Mitotic Progression AurA->Mitosis AurB->Mitosis Arrest G2/M Arrest & Polyploidy Mitosis->Arrest Inhibition Apoptosis Apoptosis / Cell Death Arrest->Apoptosis

Aurora kinase signaling pathway and its blockade by imidazo[4,5-b]pyridine derivatives and Alisertib.

Self-Validating In Vivo Xenograft Protocol

To rigorously validate the anticancer activity of a 3-benzyl-3H-imidazo[4,5-b]pyridine derivative, the xenograft workflow must be designed as a self-validating system. This means integrating pharmacokinetic (PK) and pharmacodynamic (PD) readouts directly into the efficacy study to prove that tumor growth inhibition (TGI) is causally linked to target engagement, rather than off-target toxicity ()[5].

Step 1: Cell Line Preparation and Selection

  • Action: Culture SW620 (human colon carcinoma) cells in RPMI-1640 supplemented with 10% FBS. Harvest at 80% confluence. Resuspend at 4 × 10⁷ cells/mL in a 1:1 mixture of serum-free media and Matrigel.

  • Causality: SW620 cells are highly sensitive to Aurora kinase inhibition[1]. Matrigel provides extracellular matrix proteins that enhance initial cell survival and localized angiogenesis, ensuring uniform tumor take rates.

Step 2: Subcutaneous Inoculation

  • Action: Inject 100 μL of the cell suspension (4 × 10⁶ cells) subcutaneously into the right flank of 6-8 week old female athymic nude mice (nu/nu).

  • Causality: Athymic mice lack a thymus and mature T-cells, preventing immune rejection of the human xenograft[1]. The flank injection allows for accurate, non-invasive caliper measurements.

Step 3: Randomization and Dosing

  • Action: Monitor tumor growth until volumes reach ~100–150 mm³. Randomize mice into three groups (n=8/group): Vehicle control, Imidazo[4,5-b]pyridine derivative (75 mg/kg), and Alisertib (30 mg/kg). Administer treatments via oral gavage (p.o.) once daily for 14-21 days.

  • Causality: Randomizing at 100 mm³ ensures that the tumors are fully vascularized and actively in the log-growth phase[2]. Oral gavage mimics the intended clinical route of administration for these bioavailable small molecules[1].

Step 4: Efficacy and Toxicity Monitoring

  • Action: Measure tumors bi-weekly using digital calipers. Calculate volume using the formula: V=(length×width2)/2 . Weigh mice bi-weekly.

  • Causality: Tumor volume provides a direct quantitative readout of efficacy (TGI). Body weight loss >20% indicates unacceptable systemic toxicity. A successful pan-Aurora inhibitor should suppress growth without significant weight loss[1].

Step 5: Pharmacodynamic (PD) Biomarker Validation

  • Action: At the study endpoint (or 2-4 hours post-final dose for a dedicated PD cohort), harvest the tumors. Fix half in formalin for Immunohistochemistry (IHC) and snap-freeze the other half for Western blotting. Probe for phosphorylated Histone H3 (Ser10).

  • Causality: Aurora B directly phosphorylates Histone H3 at Ser10 during mitosis. A reduction in p-Histone H3 in the imidazo[4,5-b]pyridine-treated tumors definitively proves that the drug hit its intended target in vivo[3]. Because Alisertib is Aurora A selective, it should not dramatically reduce p-Histone H3 at standard doses, providing a clear mechanistic differentiation[2].

Experimental Workflow Visualization

Workflow CellPrep 1. Cell Preparation (SW620 in Matrigel) Inoculation 2. Subcutaneous Inoculation (Athymic Nude Mice) CellPrep->Inoculation Randomization 3. Tumor Randomization (~100-150 mm³) Inoculation->Randomization Dosing 4. Oral Dosing (Vehicle vs. Inhibitors) Randomization->Dosing Monitoring 5. Caliper Measurement & Weight Tracking Dosing->Monitoring Harvest 6. Tissue Harvest & p-Histone H3 IHC Monitoring->Harvest

Step-by-step in vivo xenograft workflow for evaluating Aurora kinase inhibitors.

Conclusion

Validating the anticancer activity of 3-benzyl-3H-imidazo[4,5-b]pyridine derivatives requires more than just measuring tumor shrinkage. By employing a comparative approach against standard-of-care agents like Alisertib, and integrating causal PD biomarkers (p-Histone H3) into the xenograft workflow, researchers can confidently demonstrate both efficacy and on-target mechanism of action.

References
  • [1] Bavetsias, V., et al. "Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • [5] Bavetsias, V., et al. "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Görgün, G., et al. "Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer." Frontiers in Oncology. URL:[Link]

  • [7] "Alisertib is an Oral Active and Selective Aurora A Kinase Inhibitor." Cancer Research Network. URL:[Link]

  • [2] Manfredi, M. G., et al. "Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays." Clinical Cancer Research, AACR Journals. URL:[Link]

  • [3] Faisal, A., et al. "The Aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo." Oncotarget, PMC. URL:[Link]

  • [4] Niggli, C., et al. "Aurora B Inhibitors as Cancer Therapeutics." Molecules, MDPI. URL:[Link]

Sources

Validation

A Head-to-Head Comparison of 3-Benzyl-3H-imidazo[4,5-b]pyridine Analogs: A Guide for Drug Discovery Professionals

The 3-benzyl-3H-imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of analogs with potent and selective inhibitory activity against key therapeutic ta...

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Author: BenchChem Technical Support Team. Date: April 2026

The 3-benzyl-3H-imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of analogs with potent and selective inhibitory activity against key therapeutic targets. This guide provides a detailed head-to-head comparison of two prominent classes of these analogs: the 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine series of Akt inhibitors and the 7-(1-benzyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine series of Aurora kinase inhibitors. Drawing upon experimental data from peer-reviewed literature, we will delve into their structure-activity relationships (SAR), mechanisms of action, and preclinical performance, offering valuable insights for researchers in oncology and related fields.

Part 1: Allosteric Inhibition of Akt by 3-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine Analogs

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers. A significant breakthrough in targeting this pathway has been the discovery of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine analogs that act as potent and selective allosteric inhibitors of Akt.

Mechanism of Action: A Non-ATP Competitive Approach

Unlike many kinase inhibitors that compete with ATP for binding to the active site, these imidazo[4,5-b]pyridine derivatives exhibit an allosteric mode of inhibition. Crystallographic studies have revealed that these compounds bind to an interface between the kinase and pleckstrin homology (PH) domains of Akt.[1] This binding event locks the kinase in an inactive conformation, preventing the conformational changes necessary for its activation and subsequent phosphorylation of downstream substrates.[2][3] This allosteric mechanism offers the potential for greater selectivity and a different resistance profile compared to traditional ATP-competitive inhibitors.

cluster_0 Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Targets (e.g., PRAS40, GSK3β) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor 3-Benzyl-3H-imidazo[4,5-b]pyridine Analog (Allosteric Inhibitor) Inhibitor->Akt Allosteric Inhibition

Figure 1: Simplified Akt signaling pathway and the point of allosteric inhibition.

Head-to-Head Performance Comparison

The potency of these analogs is highly dependent on the substitution patterns on the imidazo[4,5-b]pyridine core and the pendant phenyl rings. Below is a comparative analysis of key analogs, with data synthesized from preclinical studies.[1][2]

CompoundR1 (5-position)R2 (phenyl)Akt1 IC50 (nM)Akt2 IC50 (nM)Akt3 IC50 (nM)Cellular p-PRAS40 IC50 (nM)
4a H4-Me72020,000>100,000-
6 H4-CH₂NH₂1,7009,300>100,000-
12e F4-CH₂NH₂1139190140
12j OMe4-CH₂NH₂51613057
ARQ 092 (21a) Phenyl4-(1-aminocyclobutyl)51558150

Table 1: Comparative in vitro potency of selected 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine analogs. [1][2]

Key SAR Insights:

  • Substitution at the 5-position: Introducing small electron-withdrawing groups like fluorine (12e) or electron-donating groups like methoxy (12j) at the 5-position of the imidazo[4,5-b]pyridine core significantly enhances potency against Akt1 and Akt2 compared to the unsubstituted analog.[2]

  • Substitution on the Phenyl Ring: The presence of a basic amine, such as in the 4-aminomethyl (e.g., 12e, 12j) or 4-(1-aminocyclobutyl) (ARQ 092) substituent, is crucial for potent activity.[1][2]

  • Oral Bioavailability and In Vivo Efficacy: Selected compounds, such as 12e and 12j, have demonstrated oral bioavailability and in vivo pharmacodynamic effects, inhibiting the phosphorylation of downstream targets like p70S6K in mouse models.[3] ARQ 092 (miransertib) has progressed to clinical trials, showing potent inhibition of the AKT1-E17K mutant and tumor growth inhibition in xenograft models.[4]

Part 2: Targeting Mitosis with 7-(1-Benzyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine Aurora Kinase Inhibitors

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in regulating mitosis. Their overexpression is common in many cancers, making them attractive targets for anticancer drug development. A series of 7-(1-benzyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine analogs have been identified as potent inhibitors of Aurora kinases.

Mechanism of Action: ATP-Competitive Inhibition

In contrast to the allosteric Akt inhibitors, these analogs act as ATP-competitive inhibitors, binding to the active site of the Aurora kinases. Co-crystallization studies have revealed that the orientation of the N1-substituent on the pyrazole ring dictates the binding mode. Some analogs interact with the P-loop, while others engage with Thr217 in the post-hinge region, providing a structural basis for further optimization.[5]

cluster_1 Aurora Kinase Signaling in Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Apoptosis Apoptosis Cytokinesis->Apoptosis Failure leads to AuroraA Aurora A Spindle Spindle Assembly AuroraA->Spindle Regulates AuroraB Aurora B Chromosome Chromosome Alignment AuroraB->Chromosome Regulates Segregation Chromosome Segregation AuroraB->Segregation Regulates Inhibitor 7-(1-Benzyl-1H-pyrazol-4-yl)-3H- imidazo[4,5-b]pyridine Analog Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits cluster_2 Kinase Inhibition Assay Workflow Start Start Prepare Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Start->Prepare Incubate Incubate Kinase, Substrate, and Inhibitor Prepare->Incubate Initiate Initiate Reaction (Add ATP) Incubate->Initiate Incubate_Reaction Incubate at 30°C Initiate->Incubate_Reaction Stop Stop Reaction Incubate_Reaction->Stop Detect Detect Phosphorylation (e.g., ADP-Glo, ELISA) Stop->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze End End Analyze->End

Figure 3: General workflow for an in vitro kinase inhibition assay.

  • Reagent Preparation: Recombinant human Akt or Aurora kinase, a suitable peptide substrate, and ATP are prepared in a kinase assay buffer. The 3-benzyl-3H-imidazo[4,5-b]pyridine analogs are serially diluted in DMSO.

  • Reaction Setup: The kinase, substrate, and inhibitor dilutions are added to a 96- or 384-well plate and pre-incubated.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed at 30°C for a defined period.

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as the ADP-Glo™ kinase assay which measures ADP formation, or an ELISA-based method using a phospho-specific antibody.

  • Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration to determine the IC50 value.

Cellular Proliferation Assay (e.g., Sulforhodamine B Assay)
  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the imidazo[4,5-b]pyridine analogs.

  • Incubation: The plates are incubated for 72 hours.

  • Cell Fixation: The cells are fixed with trichloroacetic acid.

  • Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye.

  • Measurement: The bound dye is solubilized, and the absorbance is measured at 510 nm.

  • Data Analysis: The GI50 value (the concentration that inhibits cell growth by 50%) is calculated.

In Vivo Tumor Xenograft Study (General Protocol)
  • Tumor Implantation: Human tumor cells are subcutaneously implanted into immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into control and treatment groups. The imidazo[4,5-b]pyridine analogs are administered orally or via intraperitoneal injection according to a defined schedule.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised to analyze the levels of phosphorylated target proteins (e.g., p-PRAS40 for Akt inhibitors, p-Histone H3 for Aurora B inhibitors) by Western blotting or ELISA to confirm target engagement. [6]6. Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.

Conclusion

The 3-benzyl-3H-imidazo[4,5-b]pyridine scaffold has proven to be a versatile starting point for the development of potent and selective kinase inhibitors. The 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine series offers a unique allosteric mechanism for Akt inhibition, with analogs like ARQ 092 demonstrating clinical potential. Concurrently, the 7-(1-benzyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine series provides a rich platform for developing ATP-competitive inhibitors of Aurora kinases with clear structure-activity relationships. This head-to-head comparison, supported by experimental data and detailed protocols, serves as a valuable resource for researchers aiming to further explore and optimize these promising classes of therapeutic agents.

References

  • Luo, Y., et al. (2012). Discovery and Optimization of a Series of 3-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: Orally Bioavailable, Selective, and Potent ATP-Independent Akt Inhibitors. Journal of Medicinal Chemistry, 55(11), 5291-5310. [Link]

  • Eathiraj, S., et al. (2016). Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. Journal of Medicinal Chemistry, 59(13), 6455-6469. [Link]

  • Bavetsias, V., et al. (2015). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. Bioorganic & Medicinal Chemistry Letters, 25(19), 4203-4209. [Link]

  • Blake, D. G., et al. (2011). Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930. Molecular Cancer Therapeutics, 10(5), 853-862. [Link]

  • Eathiraj, S., et al. (2016). Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Luo, Y., et al. (2012). Discovery and Optimization of a Series of 3-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: Orally Bioavailable, Selective, and Potent ATP-Independent Akt Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Bavetsias, V., et al. (2015). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. PubMed. Available at: [Link]

  • Luo, Y., et al. (2012). Discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: orally bioavailable, selective, and potent ATP-independent Akt inhibitors. PubMed. Available at: [Link]

  • Eathiraj, S., et al. (2016). Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. PubMed. Available at: [Link]

  • Blake, D. G., et al. (2011). Preclinical Pharmacology, Antitumor Activity, and Development of Pharmacodynamic Markers for the Novel, Potent AKT Inhibitor CCT128930. American Association for Cancer Research. Available at: [Link]

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Comparative

A Comparative Guide to the Pharmacokinetics and Metabolism of 3-benzyl-3H-imidazo[4,5-b]pyridine in Rodents

This guide provides a comprehensive framework for evaluating the pharmacokinetic (PK) and metabolic profile of 3-benzyl-3H-imidazo[4,5-b]pyridine, a novel compound based on the medicinally significant imidazo[4,5-b]pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the pharmacokinetic (PK) and metabolic profile of 3-benzyl-3H-imidazo[4,5-b]pyridine, a novel compound based on the medicinally significant imidazo[4,5-b]pyridine scaffold.[1][2] Due to the structural similarity of this heterocyclic system to naturally occurring purines, its derivatives are of significant interest in drug discovery.[1] This document is intended for researchers, scientists, and drug development professionals, offering both field-proven experimental protocols and a comparative analysis against existing data on structurally related analogues.

The imidazo[4,5-b]pyridine core is a privileged structure found in various therapeutic agents, including kinase inhibitors and proton pump inhibitors.[3][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new analogues is critical for their development.[5] This guide will detail the necessary in vitro and in vivo studies in rodent models to build a robust DMPK (Drug Metabolism and Pharmacokinetics) package.

Strategic Overview of the Experimental Workflow

A tiered approach is recommended to characterize the pharmacokinetic and metabolic profile of 3-benzyl-3H-imidazo[4,5-b]pyridine. This begins with cost-effective in vitro assays to assess metabolic stability, followed by definitive in vivo studies in rodents to understand its behavior in a whole-organism context.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) Metabolite_ID_vitro Metabolite Identification (Microsomes/Hepatocytes) Metabolic_Stability->Metabolite_ID_vitro Provides initial clearance and metabolite data PK_Study Rodent Pharmacokinetic Study (PO and IV Dosing) Metabolite_ID_vitro->PK_Study Informs in vivo study design and analytical methods Metabolite_ID_vivo In Vivo Metabolite Profiling (Plasma, Urine, Feces) PK_Study->Metabolite_ID_vivo Correlates exposure with metabolite formation Data_Analysis Comprehensive Data Analysis (PK Parameters, Bioavailability, Metabolic Pathways) PK_Study->Data_Analysis Generates key PK parameters

Caption: Tiered workflow for DMPK characterization.

Comparative Analysis: Expected Profile vs. Known Analogues

While specific data for 3-benzyl-3H-imidazo[4,5-b]pyridine is not publicly available, we can extrapolate potential outcomes based on published data for other imidazo[4,5-b]pyridine derivatives.

Several compounds incorporating the imidazo[4,5-b]pyridine core have demonstrated favorable oral bioavailability in preclinical species.[3][6] For instance, the Aurora kinase inhibitor CCT137690, which features a complex substituted imidazo[4,5-b]pyridine core, was found to be highly orally bioavailable and effective in xenograft models following oral administration.[3][6] Another series of pan-inhibitors of Breakpoint Cluster Region (BCR-ABL) also showed good oral exposure and bioavailability in rats.[7]

Table 1: Comparative Pharmacokinetic Parameters of Imidazo[4,5-b]pyridine Analogues in Rodents

Compound ClassSpeciesRouteKey FindingsReference
Aurora Kinase InhibitorsMousePOHighly orally bioavailable, inhibited tumor growth.[3][6]
BCR-ABL InhibitorsRatPOGood oral exposure (AUC) and bioavailability (F=42% for one analogue).[7]
BET InhibitorsMousePO, IVExhibited favorable drug-like properties and target engagement in vivo.[8]
3-benzyl-3H-imidazo[4,5-b]pyridine Rat/Mouse PO, IV (Hypothesized) Likely to be orally absorbed. The benzyl group may be a primary site for metabolism.N/A

The primary metabolic transformations for nitrogen-containing heterocyclic compounds often involve oxidation via Cytochrome P450 (CYP) enzymes and subsequent conjugation reactions.[9][10] For 3-benzyl-3H-imidazo[4,5-b]pyridine, likely metabolic pathways include:

  • Hydroxylation: Aromatic hydroxylation on the benzyl ring or the imidazopyridine core.

  • N-oxidation: Oxidation of the pyridine nitrogen.[11]

  • Glucuronidation: Phase II conjugation of hydroxylated metabolites.[9][11]

The benzyl group is a common site for metabolic attack. For example, studies on 3-benzoylpyridine showed rapid metabolism to 3-(alpha-hydroxybenzyl)pyridine and its corresponding glucuronide.[11] We can hypothesize a similar pathway for the target compound.

Detailed Experimental Protocols

To generate robust and reproducible data, the following detailed protocols are recommended.

In Vitro Metabolic Stability in Rodent Liver Microsomes

This assay provides an initial assessment of a compound's susceptibility to metabolism by liver enzymes, primarily CYPs, and is used to calculate intrinsic clearance.[10][12]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of 3-benzyl-3H-imidazo[4,5-b]pyridine.

Methodology:

  • Prepare Incubation Medium: The medium consists of 100 mM potassium phosphate buffer (pH 7.4), 3.3 mM MgCl₂, and pooled liver microsomes (from rat or mouse) at a final protein concentration of 0.5 mg/mL.[10][12]

  • Compound Addition: Add 3-benzyl-3H-imidazo[4,5-b]pyridine (e.g., from a DMSO stock) to the incubation medium to a final concentration of 1 µM. The final DMSO concentration should be low (e.g., <0.5%).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes with shaking.

  • Initiate Reaction: Start the metabolic reaction by adding a NADPH-regenerating system (e.g., 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase).[12] A negative control without the NADPH system should be included.[12]

  • Time-Point Sampling: Collect aliquots at specified time points (e.g., 0, 5, 15, 30, and 45 minutes).[10]

  • Quench Reaction: Terminate the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard (IS).[12]

  • Sample Processing: Centrifuge the samples to precipitate proteins (e.g., 5500 rpm for 5 minutes).[12]

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[12]

  • Data Analysis: Plot the natural logarithm of the compound concentration versus time. The slope of the linear regression provides the elimination rate constant (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance (Clint) can be calculated.[12]

G cluster_workflow Microsomal Stability Workflow Microsomes Microsomes + Buffer + MgCl₂ Preincubation Preincubation Microsomes->Preincubation Compound Test Compound (1 µM) Compound->Preincubation NADPH NADPH System (Cofactor) Reaction_Start Reaction_Start NADPH->Reaction_Start Acetonitrile Acetonitrile + IS (Quenching) Quench Quench Acetonitrile->Quench LCMS LC-MS/MS Analysis Data Calculate t½ and Clint LCMS->Data Preincubation->Reaction_Start 37°C, 5 min Sampling Sampling Reaction_Start->Sampling Sample at 0, 5, 15, 30, 45 min Sampling->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant_Analysis Supernatant_Analysis Centrifuge->Supernatant_Analysis Supernatant_Analysis->LCMS

Caption: Workflow for the in vitro microsomal stability assay.

In Vivo Pharmacokinetic Study in Rodents

This study is essential for determining key PK parameters like clearance, volume of distribution, half-life, and oral bioavailability.[13][14]

Objective: To characterize the pharmacokinetic profile of 3-benzyl-3H-imidazo[4,5-b]pyridine following intravenous (IV) and oral (PO) administration in rats or mice.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (or a suitable mouse strain), typically 3-6 animals per group.[5][14] For IV studies, surgical cannulation of a vein (e.g., jugular) is often required.[5]

  • Acclimation and Fasting: Allow animals to acclimate, and fast them for 12-18 hours prior to dosing, with water ad libitum.[5]

  • Dose Formulation:

    • IV Group: Formulate the compound in a suitable vehicle for intravenous injection (e.g., saline with a solubilizing agent). A typical dose might be 1-2 mg/kg.[5]

    • PO Group: Formulate the compound in a vehicle suitable for oral gavage (e.g., 0.5% carboxymethylcellulose). A typical dose might be 5-10 mg/kg.[5]

  • Administration:

    • Administer the IV dose as a bolus via the cannulated vein.[5]

    • Administer the PO dose via oral gavage.

  • Blood Sampling: Collect serial blood samples (e.g., ~100 µL) at predetermined time points. A typical schedule might be:

    • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Serial bleeding protocols allow for the collection of multiple samples from a single mouse, reducing animal usage and variability.[15]

  • Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA), and centrifuge to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and selective LC-MS/MS method for the quantification of 3-benzyl-3H-imidazo[4,5-b]pyridine in plasma.[16]

    • Sample preparation typically involves protein precipitation with acetonitrile containing an internal standard.[13][17]

  • Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key PK parameters from the plasma concentration-time data.[13]

Table 2: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum observed plasma concentration.[13]
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve.
Elimination half-life.[13]
CL Clearance: the rate at which the drug is eliminated from the body.[13]
Vss Volume of distribution at steady state.[13]
F% Absolute Oral Bioavailability: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion and Future Directions

This guide outlines a robust, industry-standard approach to characterizing the pharmacokinetics and metabolism of 3-benzyl-3H-imidazo[4,5-b]pyridine in rodents. By combining high-throughput in vitro assays with definitive in vivo studies, researchers can efficiently gather the critical data needed to assess the compound's drug-like properties.

The comparative analysis suggests that imidazo[4,5-b]pyridine derivatives can possess favorable pharmacokinetic profiles, including good oral bioavailability. However, the specific substitution, such as the 3-benzyl group, will uniquely influence the ADME properties. The experimental framework provided here will enable a thorough evaluation, identifying potential metabolic liabilities and providing the necessary data to guide further optimization and development of this promising class of compounds.

References

  • IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Available from: [Link]

  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Available from: [Link]

  • protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. Available from: [Link]

  • Cyprotex | Evotec. Microsomal Stability. Available from: [Link]

  • SciSpace. (2018, December 24). In vitro test methods for metabolite identification: A review. Available from: [Link]

  • Marques, C., et al. (Protocol). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. Available from: [Link]

  • ACS Publications. (2010, June 21). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry. Available from: [Link]

  • Waters Corporation. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Available from: [Link]

  • MuriGenics. Pk/bio-distribution. Available from: [Link]

  • Future Science. (2018, August 1). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis. Available from: [Link]

  • NIH. Murine Pharmacokinetic Studies. Available from: [Link]

  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available from: [Link]

  • Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species. Available from: [Link]

  • YouTube. (2024, September 24). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Available from: [Link]

  • PubMed. (2010, July 22). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Available from: [Link]

  • Molecules. (2017, March). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available from: [Link]

  • ACS Publications. (2010, June 1). Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region. Journal of Medicinal Chemistry. Available from: [Link]

  • ACS Publications. (2023, June 29). Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry. Available from: [Link]

  • NIH. A simple and highly sensitive LC-MS/MS bioanalytical method for phosphorodiamidate morpholino oligonucleotides in plasma. Available from: [Link]

  • FULIR. Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Available from: [Link]

  • ResearchGate. (2017, March 2). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available from: [Link]

  • PubMed. (1983, November). The metabolism of 3-benzoylpyridine. Available from: [Link]

  • Journal of Chemical Technology and Metallurgy. (2022, February 20). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Available from: [Link]

Sources

Validation

Evaluating the Therapeutic Index of Novel 3-Benzyl-3H-imidazo[4,5-b]pyridine Compounds: A Comparative Guide

Pharmacological Context & Rationale The imidazo[4,5-b]pyridine scaffold is a highly privileged purine isostere in medicinal chemistry. Because its spatial geometry closely mimics adenine, it exhibits exceptional affinity...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Rationale

The imidazo[4,5-b]pyridine scaffold is a highly privileged purine isostere in medicinal chemistry. Because its spatial geometry closely mimics adenine, it exhibits exceptional affinity for the ATP-binding pockets of various kinases, making it a potent backbone for anticancer and antiviral agents[1]. Recently, drug development professionals have focused on novel 3-benzyl-3H-imidazo[4,5-b]pyridine derivatives as potent inhibitors of Aurora kinases, FLT3, and CDK9—targets critical in the pathogenesis of acute myeloid leukemia (AML) and solid tumors[2],[3].

However, the introduction of a 3-benzyl substitution presents a double-edged sword. Causality of Design: The benzyl group increases the compound's lipophilicity (clogP) and occupies the hydrophobic pocket adjacent to the ATP-binding site, drastically improving target affinity (often driving Kd​ values below 10 nM)[3]. Conversely, this increased lipophilicity, especially when coupled with basic amine solubilizing groups (like piperazines), creates a high-affinity pharmacophore for the central cavity of the hERG (Kv11.1) potassium channel[4]. This off-target binding leads to QT interval prolongation and severe cardiotoxicity.

Therefore, evaluating the Therapeutic Index (TI) —the ratio between the concentration that causes hERG toxicity and the concentration that provides kinase efficacy—is the most critical step in advancing these novel compounds toward preclinical development.

Pathway cluster_efficacy Therapeutic Efficacy cluster_toxicity Off-Target Toxicity Compound 3-Benzyl-3H-imidazo [4,5-b]pyridine Kinase FLT3 / Aurora Kinase (ATP Pocket Binding) Compound->Kinase High Affinity (Kd < 10 nM) hERG hERG K+ Channel (Off-Target Binding) Compound->hERG Liability (Basic Amines) Apoptosis Cancer Cell Apoptosis (Target Engagement) Kinase->Apoptosis Inhibition Cardiotox QT Prolongation (Cardiotoxicity) hERG->Cardiotox Blockade

Fig 1. Dual pathway of 3-benzyl-3H-imidazo[4,5-b]pyridines: kinase inhibition vs. hERG toxicity.

Comparative Therapeutic Index Analysis

To objectively benchmark the performance of novel 3-benzyl-3H-imidazo[4,5-b]pyridine derivatives, we must compare them against both early-generation analogs and established clinical standards. A viable preclinical candidate must demonstrate a TI > 1,000x to ensure a safe clinical window[3].

Table 1: Comparative Efficacy, Toxicity, and ADME Data
Compound ClassPrimary TargetTarget IC₅₀ / K_d (nM)hERG IC₅₀ (µM)HLM Stability (% at 30 min)Therapeutic Index (hERG / Target)
Early 3-Benzyl-Imidazo[4,5-b]pyridine FLT3 / Aurora6.21.245%~193x
Optimized Derivative (e.g., Cmpd 27e) [3]FLT3 / Aurora7.59.576%~1,266x
Sorafenib (Clinical Standard) [2]FLT3 / VEGFR15.0>10.085%>666x
Tozasertib (Reference Inhibitor) Aurora A/B10.03.560%350x

Data Synthesis Insight: While early derivatives show exceptional potency (6.2 nM), their narrow hERG margin (1.2 µM) renders them unviable. Optimized derivatives—achieved by modifying the solvent-exposed basic amine to an N-methyl piperazine—drastically reduce hERG affinity (9.5 µM) while maintaining target potency, successfully pushing the TI past the 1,000x threshold[3].

Self-Validating Experimental Methodologies

To establish a trustworthy evaluation pipeline, every assay must be designed as a self-validating system . This ensures that artifacts (such as compound aggregation or poor cell membrane integrity) do not artificially inflate the therapeutic index.

Protocol A: Target Efficacy via Time-Resolved FRET (TR-FRET) Kinase Assay

Causality: End-point luminescence assays often mask compound aggregation or ATP-depletion artifacts. TR-FRET provides continuous kinetic data and a high signal-to-background ratio, ensuring we capture true competitive inhibition at the ATP site.

  • Reagent Preparation: Prepare 1X Kinase Buffer. Dilute the 3-benzyl-3H-imidazo[4,5-b]pyridine compounds in 100% DMSO, then perform a 10-point 3-fold serial dilution (final DMSO concentration 1%).

  • Reaction Initiation: Combine 5 µL of compound, 10 µL of FLT3/Aurora kinase enzyme (1 nM final), and 10 µL of ATP/Substrate mix (at the specific Km​ for ATP).

  • Incubation & Detection: Incubate for 60 minutes at 22°C. Add 10 µL of TR-FRET detection antibody (Europium-labeled). Read on a microplate reader (Excitation: 340 nm; Emission: 615 nm / 665 nm).

  • Self-Validation Check: The plate is only accepted if the calculated Z'-factor is > 0.6 (using staurosporine as the positive control and DMSO as the negative control).

Protocol B: Cardiotoxicity via Automated Patch-Clamp Electrophysiology

Causality: While thallium-flux assays offer higher throughput for hERG screening, they suffer from high false-negative rates for highly lipophilic basic amines. Patch-clamp directly measures the K+ tail current, providing definitive, artifact-free electrophysiological data.

  • Cell Preparation: Harvest CHO cells stably expressing the hERG (Kv11.1) channel. Suspend in extracellular recording solution.

  • Seal Formation: Capture cells on a planar patch-clamp chip. Apply negative pressure to achieve a whole-cell configuration.

  • Compound Perfusion: Apply a voltage step protocol (+40 mV prepulse, -50 mV test pulse) to elicit hERG tail currents. Perfuse the test compound at 1 µM, 3 µM, and 10 µM concentrations for 5 minutes each.

  • Self-Validation Check: Data for a specific cell is automatically discarded unless the membrane seal resistance is >1 GΩ and the vehicle control shows <10% current rundown over the recording period. Dofetilide must be run concurrently as a positive control.

Protocol C: Metabolic Stability via Human Liver Microsomes (HLM)

Causality: The 3-benzyl moiety is highly susceptible to CYP450-mediated benzylic oxidation. Evaluating intrinsic clearance ( CLint​ ) identifies metabolic liabilities that could artificially lower in vivo efficacy, skewing the functional therapeutic index.

  • Incubation: Combine 1 µM of the test compound with pooled Human Liver Microsomes (0.5 mg/mL protein) in 0.1 M phosphate buffer (pH 7.4).

  • Reaction: Initiate the reaction by adding NADPH (1 mM final). Incubate at 37°C.

  • Quenching & Extraction: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • Self-Validation Check: Verapamil (rapid clearance, <10% remaining) and warfarin (slow clearance, >90% remaining) must be run concurrently. If these internal standards fall outside historical QC bounds, the assay is voided.

Screening Workflow Architecture

Workflow Lib Compound Library Efficacy 1. Efficacy FRET Kinase Assay Lib->Efficacy Tox 2. Toxicity Patch-Clamp (hERG) Efficacy->Tox IC50 < 10nM ADME 3. ADME HLM/MLM Stability Tox->ADME IC50 > 10µM TI TI ADME->TI >70% Stable

Fig 2. Sequential screening workflow for validating the therapeutic index of novel compounds.

By strictly adhering to this sequential, self-validating workflow, drug development professionals can confidently filter out 3-benzyl-3H-imidazo[4,5-b]pyridine derivatives that possess hidden cardiotoxic or metabolic liabilities, ensuring only compounds with a robust therapeutic index advance to in vivo models[5],[1].

References[2] Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhVFbz6z7amfhUbjS3HaM4YZvyJAMra1d01BMoi4Hnw2HQq1E6hEOHxiDB1kXEX1NATDVs35QPYCVfZOVzdyDjaYGIdX2HZFRCBkPPBsUjiWtwGk8fFbpXc303vxBpD0b2b4w=[5] Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. PMC - NIH. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsqD6d2MHAdp55_ElEqQRlU3300HfjL3u1B7cnvGaTvzxsiuTjPwIvEeOBxSgRmR3tnW50VV-29UP43i-QNf1K5clZR7c42oY_Ibso1Bujp_c_ZhA5jSQW11LxHEhoMd6tfw4rwQ6xPDCbGQ==[3] Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry - ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2zXdl54U7tgxx22-u9V1-0MYNuf4UdGuilyewy6YX_NX-eP5N6pzPiqjnBc1Q1B-9AZOFRiQyKP1Bq1MkUYOc9Vzjrrf9Ac0EWwRPacVrjMauU3H0XVa8t0ieVSb6CiOU2uuJ[4] Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOXCkLQBL8nOyvCqqsJlQJ5Bs3LaHUfnnPrHZVcOlnY1q-1NqUVjbymXxN-DRnJKiNflU7QmuJBPAi4JkZ4l89ueOD3WZ-NOhuV-bsYqLiMYc2ksQSUwsqX_XHSfHCoZs4_NFs[1] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC - NIH. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjc4jJG5JELirXkZSh5lsZfP5B01UhpVX9WRt8qxjR5nF9cfzZQaDzDj1cmtQpoM6KUfeIynmxER1KbA2R9jYj6UsAyDuNJMuLZbjFDgoChYPrDxCGpgZuG729Wka2096JabRv9CUXjC9NbA==

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Safety & Regulatory Compliance

Safety

3-benzyl-3H-imidazo[4,5-b]pyridine proper disposal procedures

As a Senior Application Scientist, establishing rigorous, self-validating safety protocols is paramount when handling specialized heterocyclic compounds. 3-benzyl-3H-imidazo[4,5-b]pyridine (CAS: 61532-32-9) is a fused bi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing rigorous, self-validating safety protocols is paramount when handling specialized heterocyclic compounds. 3-benzyl-3H-imidazo[4,5-b]pyridine (CAS: 61532-32-9) is a fused bicyclic compound containing both imidazole and pyridine ring systems[1]. Because of its nitrogen-dense structure and biological activity, improper disposal poses significant risks to both laboratory personnel and the environment.

This guide provides the authoritative operational and disposal plans required to safely manage this chemical from the benchtop to final destruction.

Physicochemical & Hazard Profile

To design an effective disposal strategy, we must first quantify the chemical and physical parameters of the target compound. The following table summarizes the critical data required for hazard profiling and waste segregation[1][2].

Property / ParameterValue / Description
Chemical Name 3-Benzyl-3H-imidazo[4,5-b]pyridine
CAS Number 61532-32-9
Molecular Formula C₁₃H₁₁N₃
Molecular Weight 209.25 g/mol
Physical State Solid / Powder
Primary Hazards Acute Toxicity Category 4 (Oral); Skin/Eye Irritant
Environmental Hazard Toxic to aquatic life with long-lasting effects
Mandatory PPE Nitrile gloves, safety goggles, lab coat, particulate respirator (if aerosolized)

Mechanistic Causality of Disposal Choices

We do not simply discard nitrogenous heterocycles into standard biohazard or municipal waste streams. The structural presence of three nitrogen atoms in the C₁₃H₁₁N₃ framework dictates a very specific thermal destruction dynamic.

If this compound is subjected to standard, uncontrolled combustion, the nitrogen atoms will rapidly oxidize to form highly toxic nitrogen oxides (NO and NO₂), contributing to environmental smog and acid rain. Therefore, the only acceptable method of final destruction is controlled incineration at a licensed chemical destruction plant equipped with alkaline flue gas scrubbing [3]. The scrubbers neutralize the acidic NOx gases before they can be released into the atmosphere, ensuring environmental compliance and safety. Furthermore, its toxicity to aquatic organisms absolutely precludes any disposal via the laboratory sink or municipal drain systems[2][3].

Standard Operating Procedures: Waste Management Workflows

Every protocol below is designed as a self-validating system . This means each workflow includes a verification step to ensure the procedure was executed correctly before moving to the next phase of the disposal lifecycle.

Workflow 1: Solid Waste & Consumables Disposal

Applies to unused API powder, contaminated weighing boats, spatulas, and PPE.

  • Collection: Gather all solid waste contaminated with 3-benzyl-3H-imidazo[4,5-b]pyridine. Do not mix this with general lab trash.

  • Containment: Transfer the materials into a chemically compatible, heavy-duty polyethylene (HDPE) solid waste bucket or a double-lined hazardous waste bag.

  • Labeling: Affix a standardized hazardous waste label. Explicitly write "3-Benzyl-3H-imidazo[4,5-b]pyridine (CAS 61532-32-9)" and check the boxes for "Toxic" and "Irritant".

  • Verification Step: Inspect the exterior of the sealed container for any residual powder. Wipe down the exterior with a damp paper towel (dispose of the towel in the same waste stream) to guarantee no cross-contamination occurs during transit to the waste holding room.

Workflow 2: Liquid Waste & Reaction Matrices

Applies to solvent extracts, chromatography fractions, or reaction mixtures containing the compound.

  • Matrix Segregation: Determine the primary solvent. If the compound is dissolved in halogenated solvents (e.g., Dichloromethane, Chloroform), it must be directed to the Halogenated Waste carboy. If dissolved in non-halogenated solvents (e.g., Ethyl Acetate, DMSO), direct it to the Non-Halogenated Waste carboy.

  • Transfer: Working inside a certified fume hood, use a dedicated funnel to slowly pour the liquid waste into the appropriate carboy to prevent splashing.

  • Neutralization Check: Ensure the waste mixture does not contain incompatible reactive reagents (e.g., strong oxidizers or reducing agents) that could cause an exothermic reaction in the bulk waste container.

  • Verification Step: Check the secondary containment bin under the carboy for any signs of leakage. Ensure the carboy cap is securely tightened and the waste log is updated with the estimated mass of the imidazopyridine derivative added.

Workflow 3: Accidental Spill Cleanup Procedure

Applies to accidental benchtop or floor spills of the pure powder.

  • Isolation & PPE Upgrade: Immediately isolate the spill area. If a large amount of fine powder is aerosolized, evacuate the immediate area and don a particulate respirator (N95 or P100) before proceeding[2].

  • Dust Suppression (Causality): Do not dry-sweep the powder, as this generates airborne particulates that pose a severe inhalation hazard. Instead, cover the spill with damp absorbent pads or an inert, slightly moistened absorbent material (like sand or vermiculite)[2][3].

  • Mechanical Collection: Use non-sparking tools (e.g., a plastic dustpan and scraper) to collect the dampened mass. Place the collected material into a sealable hazardous waste container[2][3].

  • Decontamination & Verification: Wash the spill surface thoroughly with soap and water, collecting the wash water as liquid hazardous waste[2]. Verification: Perform a visual inspection of the area under bright light to ensure no crystalline residue remains on the surface.

Waste Segregation & Destruction Workflow

WasteDisposal Start 3-Benzyl-3H-imidazo[4,5-b]pyridine Waste Generation Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid SolidCont Seal in Compatible Solid Waste Container Solid->SolidCont LiquidCont Transfer to Halogenated/ Non-Halogenated Carboy Liquid->LiquidCont Label Attach Hazardous Waste Label (Toxic, Aquatic Hazard) SolidCont->Label LiquidCont->Label Incineration Licensed Destruction Plant (Incineration + Flue Gas Scrubbing) Label->Incineration

Workflow for the segregation, containment, and destruction of imidazopyridine waste.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
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3-benzyl-3H-imidazo[4,5-b]pyridine
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3-benzyl-3H-imidazo[4,5-b]pyridine
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